4-(2-Hydroxyethyl)picolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-hydroxyethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-4-2-6-1-3-9-7(5-6)8(11)12/h1,3,5,10H,2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHBMPKDCLVQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363844 | |
| Record name | 4-(2-hydroxyethyl)pyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502509-10-6 | |
| Record name | 4-(2-hydroxyethyl)pyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-Hydroxyethyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-(2-hydroxyethyl)picolinic acid, a pyridine derivative of interest in medicinal chemistry and drug development. The proposed synthesis commences with the readily available starting material, 4-picoline, and proceeds through a series of functional group transformations to yield the target molecule. This document details the experimental protocols for each key step, presents quantitative data in structured tables, and includes schematic diagrams to illustrate the reaction sequence.
Proposed Synthesis Pathway
The synthesis of this compound can be strategically approached in a multi-step sequence, beginning with the oxidation of 4-picoline to form the key intermediate, 4-methylpicolinic acid. The carboxylic acid is then protected as a methyl ester to allow for the selective functionalization of the methyl group. This is followed by a series of transformations to introduce the hydroxyethyl moiety at the 4-position of the picolinic acid backbone. The final step involves the hydrolysis of the ester to afford the desired product.
Diagram of the Proposed Synthesis Pathway:
Caption: Proposed multi-step synthesis of this compound from 4-picoline.
Detailed Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy comparison of reaction parameters and outcomes.
Step 1: Oxidation of 4-Picoline to 4-Methylpicolinic Acid
The initial step involves the oxidation of the methyl group of 4-picoline to a carboxylic acid. This transformation can be achieved using various oxidizing agents, with potassium permanganate being a common and effective choice.
Experimental Protocol:
In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, 2500 mL of water and 50 g (0.54 mole) of 4-picoline are placed. To this solution, 90 g (0.57 mole) of potassium permanganate is added, and the mixture is heated on a steam bath until the purple color has nearly disappeared (approximately 1 hour). A second 90 g portion of potassium permanganate is then introduced, followed by 500 mL of water. Heating is continued until the purple color is completely discharged (2–2.5 hours). The reaction mixture is allowed to cool slightly, and the precipitated manganese dioxide is filtered off and washed thoroughly with 1 L of hot water. The filtrate is concentrated under reduced pressure to a volume of 150–200 mL, filtered if necessary, and then acidified to Congo red with concentrated hydrochloric acid (65–70 mL). The acidic solution is evaporated to dryness under reduced pressure. The resulting solid residue is refluxed for one hour with 250 mL of 95% ethanol and filtered. The extraction is repeated with 150 mL of 95% ethanol. Dry hydrogen chloride gas is passed into the combined ethanolic filtrates until crystals begin to separate. The solution is then chilled to about 10°C in a freezing mixture, while the addition of hydrogen chloride is continued until the solution is saturated. The crystals of 4-methylpicolinic acid hydrochloride that separate are filtered and air-dried.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Picoline | [1] |
| Oxidizing Agent | Potassium Permanganate | [1] |
| Solvent | Water | [1] |
| Reaction Time | 3 - 3.5 hours | [1] |
| Product | 4-Methylpicolinic acid hydrochloride | [1] |
| Yield | 50-51% | [1] |
Step 2: Esterification of 4-Methylpicolinic Acid to Methyl 4-methylpicolinate
To protect the carboxylic acid group during subsequent reactions, it is converted to a methyl ester via Fischer esterification.
Experimental Protocol (Adapted from a general procedure):
To a solution of 4-methylpicolinic acid (1.0 eq) in methanol (0.33 M), concentrated sulfuric acid (1.0 eq) is carefully added. The reaction mixture is heated to a gentle reflux with stirring. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 4-methylpicolinate.
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | 4-Methylpicolinic Acid |
| Reagent | Methanol, Sulfuric Acid (catalyst) |
| Reaction Type | Fischer Esterification |
| Expected Yield | >80% |
Step 3: Free-Radical Bromination of Methyl 4-methylpicolinate
The methyl group at the 4-position is activated for further functionalization through a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
Experimental Protocol (Analogous Procedure):
To a solution of methyl 4-methylpicolinate (1.0 eq) in dry carbon tetrachloride, N-bromosuccinimide (1.2 eq) and a catalytic amount of AIBN are added. The reaction mixture is refluxed for 8 hours. After completion, the mixture is cooled to room temperature and filtered to remove succinimide. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield methyl 4-(bromomethyl)picolinate.[2]
Quantitative Data (Based on an analogous reaction):
| Parameter | Value | Reference |
| Starting Material | Methyl 4-methylpicolinate | |
| Reagents | N-Bromosuccinimide (NBS), AIBN | [2] |
| Solvent | Carbon Tetrachloride | [2] |
| Reaction Time | 8 hours | [2] |
| Product | Methyl 4-(bromomethyl)picolinate | |
| Expected Yield | ~90% | [2] |
Step 4: Nucleophilic Substitution with Cyanide
The bromide is displaced by a cyanide group through a nucleophilic substitution reaction, which introduces a one-carbon extension that will ultimately become part of the hydroxyethyl side chain.
Experimental Protocol (Analogous Procedure):
In a reaction vessel, sodium cyanide (1.2 eq) is suspended in a suitable solvent such as dimethylformamide (DMF). Methyl 4-(bromomethyl)picolinate (1.0 eq) is added, and the mixture is stirred at an elevated temperature until the reaction is complete as monitored by TLC. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give methyl 4-(cyanomethyl)picolinate.
Quantitative Data (Based on an analogous reaction):
| Parameter | Value |
| Starting Material | Methyl 4-(bromomethyl)picolinate |
| Reagent | Sodium Cyanide |
| Solvent | DMF |
| Expected Yield | 87-93% |
Step 5: Hydrolysis of the Nitrile
The nitrile group is hydrolyzed under acidic conditions to a carboxylic acid, forming a dicarboxylic acid derivative.
Experimental Protocol (General Procedure):
Methyl 4-(cyanomethyl)picolinate is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is heated at reflux for several hours. The reaction is monitored until the starting material is consumed. After cooling, the reaction mixture is neutralized with a base, and the product, 4-(methoxycarbonyl)picolin-4-ylacetic acid, is extracted with an organic solvent. The organic layer is dried and concentrated to yield the product.
Quantitative Data:
| Parameter | Value |
| Starting Material | Methyl 4-(cyanomethyl)picolinate |
| Reagent | Concentrated Hydrochloric Acid |
| Reaction Type | Acidic Hydrolysis |
| Expected Yield | High |
Step 6: Selective Reduction of the Carboxylic Acid
A key step in this synthesis is the selective reduction of the newly formed carboxylic acid in the presence of the existing methyl ester. Borane-tetrahydrofuran complex (BH₃·THF) is a suitable reagent for this chemoselective transformation.
Experimental Protocol (General Procedure):
To a solution of 4-(methoxycarbonyl)picolin-4-ylacetic acid in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of borane-THF complex (BH₃·THF) is added dropwise. The reaction mixture is stirred at room temperature until the carboxylic acid is fully reduced. The reaction is then carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is purified to give methyl 4-(2-hydroxyethyl)picolinate.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-(Methoxycarbonyl)picolin-4-ylacetic acid | |
| Reducing Agent | Borane-Tetrahydrofuran (BH₃·THF) | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Selectivity | High for carboxylic acid over ester | [3] |
| Expected Yield | Good to high |
Step 7: Hydrolysis of the Methyl Ester
The final step is the hydrolysis of the methyl ester to the desired this compound.
Experimental Protocol (General Procedure):
Methyl 4-(2-hydroxyethyl)picolinate is dissolved in a mixture of methanol and water containing a base such as sodium hydroxide. The mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete. The reaction mixture is then acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 4-(2-hydroxyethyl)picolinate | |
| Reagent | Sodium Hydroxide | |
| Solvent | Methanol/Water | |
| Reaction Type | Saponification | |
| Expected Yield | >90% |
Conclusion
This technical guide outlines a feasible and logical synthetic route to this compound from 4-picoline. While some of the proposed steps are based on analogous transformations and may require optimization for the specific substrates, the provided protocols and data serve as a strong foundation for researchers and drug development professionals. The successful execution of this synthesis will provide access to a valuable building block for the development of novel therapeutic agents. Further experimental validation and optimization of each step are recommended to establish a robust and scalable process.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)picolinic acid, a derivative of picolinic acid, is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing novel therapeutic agents. This technical guide provides a summary of the available physicochemical data for this compound. Due to a lack of extensive experimental data for this specific molecule in publicly available literature, this guide also includes experimental data for the parent compound, picolinic acid, for comparative purposes. Furthermore, it outlines general experimental protocols for the determination of key physicochemical parameters and presents a conceptual workflow for such an analysis.
Physicochemical Properties
A comprehensive literature search reveals a scarcity of experimentally determined physicochemical data for this compound. The available information is primarily computational. For a comparative perspective, the experimental properties of the parent compound, picolinic acid, are also presented.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Type | Source |
| IUPAC Name | 4-(2-hydroxyethyl)pyridine-2-carboxylic acid | - | - |
| CAS Number | 502509-10-6 | - | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₉NO₃ | - | --INVALID-LINK--[1] |
| Molecular Weight | 167.16 g/mol | - | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 70.42 Ų | Computed | --INVALID-LINK--[1] |
| logP | 0.3146 | Computed | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 2 | Computed | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 3 | Computed | --INVALID-LINK--[1] |
| Rotatable Bonds | 3 | Computed | --INVALID-LINK--[1] |
Table 2: Experimental Physicochemical Properties of Picolinic Acid (for comparison)
| Property | Value | Data Type | Source |
| CAS Number | 98-98-6 | - | --INVALID-LINK--[2] |
| Molecular Formula | C₆H₅NO₂ | - | --INVALID-LINK--[3] |
| Molecular Weight | 123.11 g/mol | - | --INVALID-LINK--[2] |
| Melting Point | 136-138 °C | Experimental | --INVALID-LINK--[3] |
| Boiling Point | Decomposes | Experimental | - |
| Solubility in water | 887 g/L at 20 °C | Experimental | --INVALID-LINK--[4] |
| pKa | 5.32 (at 25 °C in water) | Experimental | --INVALID-LINK--[5] |
| logP | 0.72 | Experimental | --INVALID-LINK--[2] |
Experimental Protocols
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For high-purity crystalline solids, the melting range is typically narrow.
Determination of Solubility
The equilibrium solubility of this compound can be determined in various solvents (e.g., water, ethanol, buffers at different pH values) using the shake-flask method. A supersaturated solution of the compound is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis.
-
Potentiometric Titration: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.
-
UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength, as the acidic and basic forms of the molecule will have different absorption characteristics.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value, a measure of lipophilicity, can be determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached, and the concentration of the compound in both the octanol and aqueous phases is determined. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizations
As no specific signaling pathways involving this compound have been documented, a general experimental workflow for the determination of aqueous solubility is presented below.
Caption: Experimental workflow for determining aqueous solubility.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. However, the parent compound, picolinic acid, is a known metabolite of tryptophan and has been reported to possess various biological activities. It acts as a chelator for divalent metal ions and has been shown to modulate immune responses. For instance, picolinic acid can act as a second signal in the activation of IFN-gamma-primed macrophages[6]. It has also been investigated for its broad-spectrum antiviral activity, where it is suggested to inhibit the entry of enveloped viruses[7]. Further research is required to determine if this compound exhibits similar or novel biological functions.
Conclusion
This technical guide summarizes the currently available physicochemical information for this compound. While computational data provides initial insights, a clear need exists for comprehensive experimental characterization to fully understand its properties. The outlined experimental protocols provide a roadmap for researchers to determine these crucial parameters. Future studies are warranted to explore the biological activity of this compound and to elucidate any potential roles in cellular signaling pathways, which will be critical for its potential development as a therapeutic agent.
References
- 1. chemscene.com [chemscene.com]
- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. Cas 98-98-6,Picolinic acid | lookchem [lookchem.com]
- 5. picolinic acid [chemister.ru]
- 6. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactive Potential of 4-(2-Hydroxyethyl)picolinic Acid: An In-depth Technical Guide
Disclaimer: Direct experimental data on the biological activity of 4-(2-Hydroxyethyl)picolinic acid is not extensively available in current scientific literature. This guide provides a comprehensive overview of the known biological activities of its parent compound, picolinic acid, to infer the potential therapeutic and research applications of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction: The Picolinic Acid Scaffold and its Therapeutic Promise
Picolinic acid, a metabolite of the amino acid tryptophan, has garnered significant interest in the scientific community for its diverse range of biological activities.[1] It is known to possess neuroprotective, immunological, anti-proliferative, and antiviral properties.[2] The core structure of picolinic acid, a pyridine ring with a carboxylic acid at the 2-position, serves as a versatile scaffold for the development of novel therapeutic agents. The subject of this guide, this compound, is a derivative of this parent compound, featuring a hydroxyethyl group at the 4-position. While direct studies on this specific molecule are limited, an understanding of picolinic acid's mechanisms of action provides a strong foundation for predicting the potential bioactivities of its derivatives.
This guide will delve into the known quantitative biological data of picolinic acid, provide detailed experimental protocols for assessing these activities, and present visual representations of the key signaling pathways involved. Furthermore, we will explore the potential influence of the 2-hydroxyethyl substitution on the overall activity profile of the molecule, offering a predictive framework for future research and development.
Quantitative Biological Activity of Picolinic Acid
The biological activities of picolinic acid have been quantified across various assays, providing valuable insights into its potency and spectrum of action. The following tables summarize the key quantitative data for its antimicrobial, antiproliferative, and antiviral effects.
Antimicrobial Activity
Picolinic acid has demonstrated inhibitory effects against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.
| Microorganism | Strain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | - | 2.0 | [3] |
| Pseudomonas aeruginosa | - | - | [3] |
| Bacillus subtilis | - | 2.0 | [3] |
| Candida albicans | - | - | [3] |
| Serratia marcescens | - | 0.5 | [3] |
| Klebsiella pneumoniae | - | 0.5 | [3] |
| Escherichia coli | - | 0.5 | [3] |
| Shigella flexneri | - | 0.5 | [3] |
| Bacillus cereus | - | 0.5 | [3] |
| Proteus vulgaris | - | 0.5 | [3] |
| Micrococcus luteus | - | 0.5 | [3] |
| Enterobacter cloacae | - | 1.0 | [3] |
| Proteus mirabilis | - | 1.5 | [3] |
| Lactococcus lactis | - | 2.0 | [3] |
Antiproliferative Activity
The antiproliferative effects of picolinic acid have been evaluated against various cell lines, with the half-maximal inhibitory concentration (IC50) being the standard measure of potency.
| Cell Line | IC50 (mM) | Reference |
| Chinese Hamster Ovary (CHO) | Varies by analog (0.032 to 25.85) | [4] |
Antiviral Activity
Picolinic acid has shown promising activity against several enveloped viruses.
| Virus | Cell Line | Activity | Reference |
| Influenza A Virus (IAV) | HEK293T | 80% infection mitigation at 2 mM | [5] |
| SARS-CoV-2 | HEK293T-ACE2 | 2-log reduction in viral RNA at 2 mM | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal culture
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., water, DMSO) at a concentration that is at least 10-fold higher than the highest concentration to be tested.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the serially diluted test compound. This will bring the final volume in each well to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
Test compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock of known titer
-
Test compound
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Incubation: Prepare serial dilutions of the test compound. In separate tubes, mix the virus at a concentration that will produce a countable number of plaques with each dilution of the compound. Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).
-
Plaque Visualization: After incubation, fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The concentration that reduces the plaque number by 50% (IC50) can then be determined.
Signaling Pathways and Mechanisms of Action
The biological effects of picolinic acid are attributed to several key mechanisms of action, primarily its ability to chelate metal ions and its influence on critical cellular signaling pathways.
Metal Ion Chelation and its Downstream Effects
Picolinic acid is a well-established chelator of divalent metal ions, particularly zinc (Zn²⁺) and iron (Fe²⁺).[6] This chelation activity is central to many of its biological effects.
Caption: Picolinic acid's chelation of metal ions disrupts zinc finger protein function.
Zinc finger proteins are a large family of proteins that require zinc for their structural integrity and function.[7] They play crucial roles in a multitude of cellular processes, including DNA replication, transcription, and viral replication.[8][9] By sequestering zinc, picolinic acid can disrupt the structure and function of these proteins, leading to the inhibition of viral replication and cell proliferation.
Modulation of the c-Myc Signaling Pathway
Picolinic acid has been shown to suppress the proliferation of certain cell types by inhibiting the activation of c-Myc, a key transcription factor involved in cell cycle progression and metabolism.
Caption: Picolinic acid can inhibit cell cycle progression by modulating the PI3K/AKT/c-Myc axis.
The PI3K/AKT signaling pathway is often upregulated in cancer cells and plays a critical role in promoting cell survival and proliferation.[4] One of its downstream effects is the maintenance of c-Myc protein expression.[4] By potentially inhibiting this pathway, picolinic acid can lead to a decrease in c-Myc levels, which in turn affects the transcription of genes like E2F1 that are essential for S-phase progression of the cell cycle.[4]
Inferred Biological Activity of this compound: A Structure-Activity Relationship Perspective
The introduction of a 2-hydroxyethyl group at the 4-position of the picolinic acid scaffold can be expected to modulate its biological activity through several mechanisms:
-
Solubility and Bioavailability: The hydroxyl group is polar and can participate in hydrogen bonding, which may increase the aqueous solubility of the molecule compared to picolinic acid. This could have implications for its pharmacokinetic properties and bioavailability.
-
Target Binding Interactions: The hydroxyethyl group can act as a hydrogen bond donor and acceptor, potentially leading to new or enhanced interactions with biological targets such as enzymes or receptors. This could either increase or decrease the potency of the compound depending on the specific target.
-
Metabolic Stability: The hydroxyethyl group may be a site for metabolic modification, such as glucuronidation, which could affect the compound's half-life and clearance.
-
Electronic Effects: The substitution on the pyridine ring can alter the electron distribution of the molecule, which may influence its chelating ability and its interaction with biological targets.
Studies on other pyridine derivatives have shown that the introduction of hydroxyl or hydroxyalkyl groups can significantly impact their biological activity. For instance, in some series of compounds, such substitutions have been shown to enhance antiproliferative activity. Therefore, it is plausible that this compound may exhibit a modified, and potentially enhanced, spectrum of activity compared to its parent compound. However, without direct experimental evidence, these remain as hypotheses that require rigorous testing.
Conclusion and Future Directions
While a comprehensive biological profile of this compound is yet to be established, the extensive research on its parent compound, picolinic acid, provides a strong foundation for future investigations. The known antimicrobial, antiproliferative, and antiviral activities of picolinic acid, coupled with its well-defined mechanisms of action involving metal ion chelation and modulation of key signaling pathways, suggest that this compound is a promising candidate for further research and development.
Future studies should focus on:
-
Direct Biological Evaluation: Conducting a comprehensive screen of this compound against a panel of bacterial, fungal, viral, and cancer cell line targets to determine its specific activity profile.
-
Mechanism of Action Studies: Investigating whether the introduction of the 2-hydroxyethyl group alters the primary mechanisms of action observed for picolinic acid, such as its chelating ability and its effects on zinc finger proteins and the c-Myc pathway.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to evaluate its potential as a drug candidate.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this and other novel picolinic acid derivatives.
References
- 1. A Study of Metal Complexes of 2 – Picolinic Acid : Oriental Journal of Chemistry [orientjchem.org]
- 2. PI3K signaling maintains c-myc expression to regulate transcription of E2F1 in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Characterization of the Zinc-Finger-Containing Proteins in the Mouse Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of selected pyridines. I. Substituent constant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picolinic acid, a tryptophan metabolite, triggers cellular senescence by targeting NOS/p38 MAPK/CK1α/MLKL signaling and metabolic exhaustion in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
4-(2-Hydroxyethyl)picolinic Acid: A Literature Review and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the available scientific literature on 4-(2-Hydroxyethyl)picolinic acid. Due to the limited specific research on this derivative, this document focuses significantly on the well-documented properties and biological activities of its parent compound, picolinic acid. The guide covers the chemical properties, potential synthetic pathways, and known biological functions of picolinic acid, including its antiviral and immunomodulatory effects, with the intention of providing a foundational understanding for future research into its 4-(2-hydroxyethyl) derivative. Detailed experimental protocols for the synthesis of picolinic acid and the evaluation of its antiviral activity are presented, alongside a discussion of its mechanism of action involving zinc finger proteins. This guide aims to be a valuable resource for researchers interested in exploring the therapeutic potential of picolinic acid and its analogues.
Introduction
Picolinic acid, a metabolite of the amino acid tryptophan, has garnered significant attention in the scientific community for its diverse biological activities.[1] It is known to possess neuroprotective, immunological, and anti-proliferative effects.[1] A key aspect of its function lies in its role as a bidentate chelating agent for various metal ions, most notably zinc, which is crucial for numerous physiological processes.[1][2] This interaction with zinc is believed to be central to its mechanism of action, particularly its ability to modulate the function of zinc finger proteins, which are involved in viral replication and cellular homeostasis.
The derivative, this compound, remains a largely unexplored compound. This guide synthesizes the available information on this specific molecule and provides a detailed overview of its parent compound, picolinic acid, to lay the groundwork for future investigations into the potential therapeutic applications of this and other derivatives.
Chemical and Physical Properties
While extensive experimental data for this compound is scarce, its basic chemical and computed properties have been reported by chemical suppliers. These are summarized in the table below, alongside the properties of the parent compound, picolinic acid, for comparison.
| Property | This compound | Picolinic acid |
| CAS Number | 502509-10-6[3][4] | 98-98-6 |
| Molecular Formula | C₈H₉NO₃[3] | C₆H₅NO₂ |
| Molecular Weight | 167.16 g/mol [3] | 123.11 g/mol |
| IUPAC Name | 4-(2-hydroxyethyl)pyridine-2-carboxylic acid[4] | Pyridine-2-carboxylic acid |
| Synonyms | 2-Pyridinecarboxylicacid,4-(2-hydroxyethyl)-(9CI)[3] | 2-Carboxypyridine, α-Pyridinecarboxylic acid |
| Topological Polar Surface Area (TPSA) | 70.42 Ų[3] | 50.2 Ų |
| logP | 0.3146[3] | 0.8 |
| Hydrogen Bond Donors | 2[3] | 1 |
| Hydrogen Bond Acceptors | 3[3] | 3 |
| Rotatable Bonds | 3[3] | 1 |
Synthesis
Synthesis of this compound
Caption: Conceptual synthetic workflow for this compound.
Experimental Protocol: Permanganate Oxidation of α-Picoline to Picolinic Acid
A common and established method for the synthesis of picolinic acid is the oxidation of α-picoline.[5]
Materials:
-
α-Picoline
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (95%)
-
Dry ether
Procedure:
-
In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, combine 2500 mL of water and 50 g of α-picoline.
-
Add 90 g of potassium permanganate to the mixture and heat on a steam bath until the purple color has nearly disappeared (approximately 1 hour).
-
Introduce a second 90 g portion of permanganate, followed by 500 mL of water, and continue heating until the purple color is gone (2-2.5 hours).
-
Allow the reaction mixture to cool slightly, then filter the precipitated manganese oxides and wash the solid with 1 L of hot water.
-
Concentrate the filtrate under reduced pressure to 150-200 mL.
-
Filter the concentrated solution if necessary and acidify it to Congo red with concentrated hydrochloric acid.
-
Evaporate the acidic solution to dryness under reduced pressure.
-
Reflux the solid residue for one hour with 250 mL of 95% ethanol and filter. Repeat the extraction with 150 mL of 95% ethanol.
-
Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.
-
Chill the solution to about 10°C in a freezing mixture while continuing to saturate it with hydrogen chloride.
-
Filter the resulting crystals of picolinic acid hydrochloride and air-dry.
-
To obtain free picolinic acid, dissolve the hydrochloride salt in a minimum amount of warm 95% ethanol, add an equal volume of dry ether, and cool to crystallize.
Biological Activities and Mechanism of Action
As there is a lack of data on the biological activities of this compound, this section will focus on the known activities of picolinic acid. It is plausible that the derivative may share some of these properties.
Antiviral Activity
Picolinic acid has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including SARS-CoV-2 and Influenza A virus.[6][7][8] Studies have shown that picolinic acid can inhibit viral entry into host cells.[8]
A patent application has been filed for the use of picolinic acid and its derivatives in antiviral applications, suggesting that derivatives such as this compound could also possess antiviral properties.[6]
Quantitative Antiviral Data for Picolinic Acid:
| Virus | Cell Line | Assay | Concentration | % Inhibition | Reference |
| Influenza A (PR8) | MDCK | Plaque Assay | 2 mM | ~80% | [8] |
| SARS-CoV-2 | HEK293T-ACE2 | qRT-PCR | 2 mM | ~80% | [7] |
| DENV, ZIKV, HPIV, HSV | A549 | Luciferase Reporter Assay | 2 mM | 80-90% | [8] |
| HIV-1 | Cultured cells | Cytotoxicity/Apoptosis | 1.5 mM | Active | [9] |
| HSV-2 | Cultured cells | Cytotoxicity/Apoptosis | 1.5 mM | Active | [9] |
Immunomodulatory Effects
Picolinic acid is produced during inflammatory conditions and acts as a costimulus with interferon-gamma (IFNγ) to enhance macrophage effector functions.[10] It selectively induces the production of macrophage inflammatory protein-1alpha (MIP-1α) and -1beta (MIP-1β), which are chemokines involved in inflammatory responses and the development of Th1 responses.[10]
Mechanism of Action: Interaction with Zinc and Zinc Finger Proteins
The biological activities of picolinic acid are closely linked to its ability to chelate zinc and interact with zinc finger proteins (ZFPs).[11] ZFPs are a large family of proteins that play crucial roles in various cellular processes, including gene transcription, by binding to DNA, RNA, and other proteins.[12] Many viruses utilize ZFPs for their replication.
Picolinic acid can disrupt the structure and function of ZFPs by altering zinc binding. This interference with viral ZFP function is a proposed mechanism for its antiviral activity.
Caption: Proposed mechanism of antiviral action of Picolinic Acid.
Experimental Protocols: Antiviral Assays
The following is a generalized protocol for assessing the antiviral activity of a compound like picolinic acid, based on common virological assays.[8][13]
Plaque Reduction Assay
Purpose: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% - IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well plates
-
Virus stock of known titer
-
Test compound (e.g., picolinic acid) at various concentrations
-
Growth medium and overlay medium (containing agar or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of the test compound in growth medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Adsorb a standard amount of virus (e.g., 100 plaque-forming units) onto the cells for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with a formalin solution and then stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
Viral Entry Assay
Purpose: To determine if the antiviral compound inhibits the entry of the virus into the host cell.
Materials:
-
Host cells (e.g., A549)
-
Virus stock
-
Test compound
-
Antibodies against a viral protein (e.g., nucleocapsid protein for influenza)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Pre-treatment: Treat the cells with the test compound (e.g., 2 mM picolinic acid) for a specific period (e.g., 3 hours) before infection.
-
Infection: Infect the pre-treated cells with the virus at a specific multiplicity of infection (MOI) in the continued presence of the compound.
-
Incubation: Incubate for a short period to allow for viral entry and initial protein expression (e.g., 3 hours post-infection).
-
Immunostaining: Fix the cells, permeabilize them, and then stain with the primary antibody against the viral protein, followed by the fluorescently labeled secondary antibody.
-
Microscopy: Visualize and quantify the number of infected (fluorescent) cells using a fluorescence microscope. A reduction in the number of infected cells compared to the untreated control indicates inhibition of viral entry.[8]
Future Research Directions
The study of this compound is still in its infancy. Future research should focus on:
-
Development of a robust synthetic method: A reliable and scalable synthesis protocol is essential for producing sufficient quantities of the compound for further study.
-
In-depth biological characterization: Comprehensive screening of its antiviral, immunomodulatory, and other biological activities is needed. This should include determining its efficacy against a broad panel of viruses and its effects on various immune cell types.
-
Mechanism of action studies: Investigating whether this compound acts through a similar zinc-chelation and ZFP-disruption mechanism as its parent compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a series of related picolinic acid derivatives to understand how different functional groups influence biological activity.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound to evaluate its potential as a therapeutic agent.
Conclusion
While direct research on this compound is currently limited, the extensive literature on its parent compound, picolinic acid, provides a strong foundation for future investigations. Picolinic acid's established antiviral and immunomodulatory properties, coupled with its well-characterized mechanism of action involving zinc metabolism, make its derivatives, including this compound, promising candidates for drug discovery and development. This technical guide has summarized the current knowledge and provided essential experimental frameworks to facilitate and encourage further research into this intriguing class of molecules.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Zinc absorption in rats fed a low-protein diet and a low-protein diet supplemented with tryptophan or picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 502509-10-6 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents [patents.google.com]
- 7. news-medical.net [news-medical.net]
- 8. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral, cytotoxic and apoptotic activities of picolinic acid on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
The Obscure Origins of 4-(2-Hydroxyethyl)picolinic Acid: A Historical Inquiry
Despite its availability from commercial chemical suppliers, the specific discovery and detailed historical account of 4-(2-Hydroxyethyl)picolinic acid remain largely undocumented in readily accessible scientific literature and patent databases. While the parent compound, picolinic acid, has a well-established history, the introduction of the 4-(2-hydroxyethyl) substituent appears to be a more recent and less formally chronicled development in pyridine chemistry.
Our extensive investigation into the origins of this compound (CAS Number: 502509-10-6) did not yield a seminal discovery paper or a foundational patent detailing its initial synthesis, the researchers involved, or the primary motivation for its creation. The compound is listed by numerous chemical vendors, indicating its use as a building block or intermediate in organic synthesis. However, the historical context of its first appearance in the chemical landscape is not clearly defined.
The Picolinic Acid Framework: A Brief History
Picolinic acid, or pyridine-2-carboxylic acid, is a well-known isomer of nicotinic acid (vitamin B3). Its own history is intertwined with the development of pyridine chemistry. Picolinic acid itself is a catabolite of the amino acid tryptophan.[1] Early research into pyridine and its derivatives was driven by their isolation from coal tar and their importance in the development of pharmaceuticals and agrochemicals.
The Synthesis of Picolinic Acid Derivatives
The synthesis of derivatives of picolinic acid is a broad and active area of research. A variety of methods have been developed to introduce functional groups onto the pyridine ring, allowing for the creation of a vast array of novel compounds with diverse applications. These methods often involve the modification of simpler, commercially available picolines (methylpyridines) or the direct functionalization of the pyridine ring.
While general methods for the synthesis of substituted picolinic acids are well-documented, a specific historical account for the preparation of this compound is elusive. It is plausible that this compound was first synthesized as part of a larger research program focused on creating libraries of substituted picolinic acids for screening in drug discovery or materials science, and its initial preparation was not the primary focus of a dedicated publication.
Inferred Synthetic Pathways
Based on established organic chemistry principles and known reactions for pyridine functionalization, a plausible synthetic route to this compound can be postulated. A potential pathway could involve the introduction of a two-carbon unit at the 4-position of a pre-existing picolinic acid derivative.
Below is a conceptual workflow illustrating a possible synthetic approach.
Figure 1. A conceptual synthetic workflow for this compound.
Conclusion
The history of this compound is, in essence, a reflection of the evolution of modern organic synthesis. Rather than a singular, celebrated discovery, its existence is likely the result of the incremental expansion of chemical space, driven by the demand for novel building blocks in various scientific disciplines. While a detailed historical narrative of its discovery remains elusive, its commercial availability and the principles of synthetic chemistry allow us to infer its origins and potential pathways to its creation. Further investigation into older, less digitized chemical literature or specific industrial archives might one day shed more light on the precise origins of this particular picolinic acid derivative.
References
An In-depth Technical Guide to the Solubility and Stability of 4-(2-Hydroxyethyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of 4-(2-Hydroxyethyl)picolinic acid. Given the limited publicly available data for this specific compound, this document outlines standardized experimental protocols to enable researchers to generate robust data for its characterization. This guide is intended to be a valuable resource for scientists and professionals involved in drug discovery, formulation development, and chemical process optimization.
Introduction
This compound is a pyridine derivative with potential applications in various fields of chemical and pharmaceutical research. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective use and development. This guide synthesizes the known information about this compound and its parent molecule, picolinic acid, and provides detailed experimental workflows for its comprehensive characterization.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 4-(2-hydroxyethyl)pyridine-2-carboxylic acid | |
| CAS Number | 502509-10-6 | |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Canonical SMILES | C1=CN=C(C=C1CCO)C(=O)O | [1] |
Structural Relationship to Picolinic Acid
This compound is a derivative of picolinic acid, distinguished by the presence of a 2-hydroxyethyl group at the 4-position of the pyridine ring. This structural modification can be expected to influence its physicochemical properties, including polarity, hydrogen bonding capacity, and ultimately, its solubility and stability profile compared to the parent compound.
Caption: Structural relationship between Picolinic Acid and its derivative.
Solubility Profile
As of the date of this publication, specific quantitative solubility data for this compound in various solvents has not been extensively reported in the literature. However, based on its structure, which contains both a polar carboxylic acid and a hydroxyl group, it is anticipated to exhibit some solubility in polar solvents.
Reference Data: Solubility of Picolinic Acid
To provide context, the solubility of the parent compound, picolinic acid, has been documented:
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Water | Very soluble | Not specified |
| Ethanol | 6.89 | 25 |
| Benzene | Difficulty soluble | Not specified |
| Chloroform | Difficulty soluble | Not specified |
| Diethyl ether | Difficulty soluble | Not specified |
| Carbon disulfide | Insoluble | Not specified |
Experimental Protocol for Solubility Determination
To ascertain the solubility profile of this compound, the following equilibrium solubility method is recommended.
Objective: To determine the solubility of this compound in various aqueous and organic solvents at different temperatures.
Materials:
-
This compound (purity ≥98%)
-
Solvents: Purified water, Phosphate buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO).
-
Thermostatic shaker
-
Analytical balance
-
Centrifuge
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the suspensions to settle.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
-
Quantification:
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Reporting:
-
Express solubility in mg/mL or g/L.
-
Report the temperature and pH (for aqueous solutions) at which the solubility was determined.
-
Caption: Experimental workflow for solubility determination.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. While commercial suppliers suggest room temperature storage, detailed stability studies are necessary to understand its degradation profile under various stress conditions.[1]
General Stability Information
The product is reported to be chemically stable under standard ambient conditions (room temperature).[2]
Experimental Protocol for Stability Assessment (ICH Guidelines)
A forced degradation study is recommended to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[1][3][4]
Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC with a photodiode array (PDA) detector
-
LC-MS for identification of degradation products
Forced Degradation Studies:
A target degradation of 5-20% is generally considered optimal for these studies.[5]
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C) for a defined period.
-
Also, test the stability in solution at an elevated temperature.
-
-
Photostability:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analytical Methodology:
A stability-indicating HPLC method should be developed and validated. This method must be able to separate the intact drug from its degradation products.
-
Column: A C18 column is often a good starting point.
-
Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is typically required.
-
Detection: A PDA detector is crucial for assessing peak purity and detecting any co-eluting peaks.
-
Identification: LC-MS can be used to identify the mass of the degradation products to aid in their structural elucidation.
Caption: Workflow for chemical stability assessment.
Data Presentation
All quantitative data generated from the proposed studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 2.1: Solubility of this compound
| Solvent | Temperature (°C) | pH (if applicable) | Solubility (mg/mL) |
| Purified Water | 25 | ||
| Purified Water | 37 | ||
| PBS | 25 | 7.4 | |
| 0.1 M HCl | 25 | ||
| 0.1 M NaOH | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 |
Table 3.1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C, 24h | |||
| 0.1 M NaOH, RT, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Dry Heat, 80°C, 48h | |||
| Photostability |
Conclusion
While there is a notable lack of specific solubility and stability data for this compound in the public domain, this technical guide provides a robust framework for its comprehensive characterization. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the necessary data to support the advancement of their projects involving this compound. The provided methodologies, based on established scientific principles and regulatory guidelines, will ensure the quality and reliability of the generated data.
References
The Hypothesized Mechanism of Action of 4-(2-Hydroxyethyl)picolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature directly investigating the mechanism of action of 4-(2-Hydroxyethyl)picolinic acid is not currently available. The following in-depth technical guide presents a series of well-founded hypotheses based on the extensively studied parent compound, picolinic acid. The potential influence of the 4-(2-hydroxyethyl) substitution is also considered. All data, experimental protocols, and proposed signaling pathways are extrapolated from research on picolinic acid and its other derivatives and should be interpreted as a theoretical framework for future investigation.
Executive Summary
This compound is a derivative of picolinic acid, a naturally occurring tryptophan metabolite. Picolinic acid is known to possess a range of biological activities, including immunomodulatory, anti-proliferative, and anti-viral effects.[1] The primary mechanism underlying these activities is believed to be its function as a potent chelating agent, particularly for divalent and trivalent metal ions such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺).[1][2] This chelation can disrupt the function of metalloenzymes and zinc finger proteins, which are critical for various cellular processes, including viral replication.[3][4] Furthermore, as a product of the kynurenine pathway, picolinic acid is implicated in neuroprotective and immunological signaling.[2][5]
This guide hypothesizes that this compound retains the core mechanistic features of its parent compound, with the 4-(2-hydroxyethyl) moiety potentially modifying its solubility, cell permeability, and target-binding affinity. The primary hypothesized mechanisms of action are:
-
Metal Ion Chelation and Disruption of Metalloenzymes: Acting as a chelating agent to sequester essential metal ions, thereby inhibiting the activity of metalloenzymes.
-
Immunomodulation via the Kynurenine Pathway: Participating in the complex signaling network of tryptophan metabolites that regulate immune responses.
-
Antiviral Activity through Zinc Finger Protein Disruption: Interfering with viral replication by chelating zinc from viral zinc finger proteins.
Hypothesized Mechanisms of Action in Detail
Metal Ion Chelation
Picolinic acid is a well-established bidentate chelating agent, forming stable complexes with various metal ions.[1] This ability to sequester metal ions is central to its biological effects.
Hypothesis for this compound: The introduction of a hydroxyethyl group at the 4-position is unlikely to abolish the chelating ability of the picolinic acid core, which relies on the nitrogen of the pyridine ring and the carboxylate group. The hydroxyethyl group may, however, influence the molecule's polarity and steric profile, potentially altering its affinity for specific metal ions or its ability to access intracellular metal pools.
Supporting Evidence from Picolinic Acid:
-
Picolinic acid has been shown to inhibit iron uptake and decrease intracellular ferritin levels in human erythroleukemic cell lines.[6]
-
It forms stable complexes with zinc, and this is thought to be a key mechanism for its role in zinc transport and its anti-viral activity.[3][4]
Immunomodulation
Picolinic acid is a key metabolite in the kynurenine pathway of tryptophan degradation, a pathway that is increasingly recognized for its role in immune regulation.[5][7]
Hypothesis for this compound: this compound may act as an immunomodulator, potentially influencing cytokine production and the activity of immune cells such as macrophages and T-cells. The hydroxyethyl group could affect its interaction with receptors or enzymes involved in immunomodulatory signaling pathways.
Supporting Evidence from Picolinic Acid:
-
Picolinic acid can act in conjunction with interferon-gamma (IFN-γ) to affect immune responses.[4]
-
It has been shown to suppress the proliferation and metabolic activity of CD4+ T cells.[7]
-
Picolinic acid can activate macrophages and modulate the expression of genes involved in the inflammatory response.[8]
Antiviral Activity
The antiviral properties of picolinic acid are strongly linked to its zinc-chelating activity.[3][4] Many viral proteins, including those essential for replication and packaging, are zinc finger proteins that require zinc for their structural integrity and function.[3]
Hypothesis for this compound: It is hypothesized that this compound will exhibit broad-spectrum antiviral activity against enveloped viruses by chelating zinc and disrupting viral zinc finger proteins. The 4-(2-hydroxyethyl) substituent may enhance this activity by improving the compound's pharmacokinetic properties. Recent studies on picolinic acid have also suggested it can inhibit viral entry by targeting viral-cellular membrane fusion.[9][10]
Supporting Evidence from Picolinic Acid:
-
Picolinic acid has demonstrated in vitro and in vivo antiviral activity.[4]
-
Its mechanism is thought to involve binding to zinc finger proteins, altering their structure, and inhibiting their function.[3][11]
Quantitative Data from Picolinic Acid Studies
The following tables summarize quantitative data from studies on picolinic acid, which can serve as a benchmark for future investigations into this compound.
Table 1: In Vitro Inhibitory Activity of Picolinamide Derivatives against Acetylcholinesterase (AChE)
| Compound | AChE IC₅₀ (µM) |
| 7a (a picolinamide derivative) | 2.49 ± 0.19 |
Data extracted from a study on the structure-activity relationship of picolinamide derivatives as acetylcholinesterase inhibitors.[12]
Proposed Experimental Protocols
The following are detailed methodologies for key experiments that could be conducted to investigate the hypothesized mechanisms of action of this compound.
Metal Chelation Assay
Objective: To determine the metal-chelating ability of this compound.
Protocol:
-
Prepare solutions of this compound at various concentrations.
-
Use a colorimetric indicator dye that changes absorbance upon binding to a specific metal ion (e.g., Zincon for Zn²⁺).
-
Add a fixed concentration of the metal ion to the indicator dye solution.
-
Introduce the this compound solutions to the metal-indicator complex.
-
Measure the change in absorbance at the appropriate wavelength using a spectrophotometer.
-
A decrease in the absorbance of the metal-indicator complex indicates that the test compound has chelated the metal ion.
-
Calculate the binding affinity (e.g., the dissociation constant, Kd) from the concentration-dependent changes in absorbance.
Macrophage Activation Assay
Objective: To assess the effect of this compound on macrophage activation.
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Treat the cells with various concentrations of this compound, with or without co-stimulation with IFN-γ.
-
After a 24-48 hour incubation period, collect the cell culture supernatant.
-
Measure the production of nitric oxide (NO), a marker of macrophage activation, using the Griess reagent.
-
Measure the secretion of cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.
-
Analyze the expression of macrophage activation markers (e.g., CD80, CD86) on the cell surface by flow cytometry.
Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the antiviral activity of this compound against an enveloped virus (e.g., Influenza A virus).
Protocol:
-
Grow a monolayer of a susceptible host cell line (e.g., MDCK cells) in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Infect the cells with a known titer of the virus for 1 hour.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the corresponding concentrations of the test compound.
-
Incubate the plates for 2-3 days until viral plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC₅₀ (50% effective concentration) of the compound.
Visualizing Hypothesized Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways that may be modulated by this compound, based on the known actions of picolinic acid.
Hypothesized Immunomodulatory Pathway
Caption: Hypothesized modulation of macrophage activation by this compound.
Hypothesized Antiviral Mechanism
Caption: Hypothesized disruption of viral replication via zinc chelation.
Conclusion and Future Directions
The mechanism of action of this compound remains to be elucidated through direct experimental investigation. However, based on the well-documented biological activities of its parent compound, picolinic acid, it is reasonable to hypothesize that it functions primarily as a metal ion chelator, with consequent immunomodulatory and antiviral effects. The 4-(2-hydroxyethyl) substitution may influence its potency, selectivity, and pharmacokinetic profile.
Future research should focus on validating these hypotheses through a systematic series of in vitro and in vivo studies. Key areas of investigation should include:
-
Quantitative analysis of metal ion chelation: Determining the binding affinities of this compound for a range of biologically relevant metal ions.
-
Comprehensive immunological profiling: Assessing its effects on various immune cell types and cytokine networks.
-
Broad-spectrum antiviral screening: Evaluating its efficacy against a panel of enveloped and non-enveloped viruses.
-
Structure-activity relationship studies: Synthesizing and testing additional derivatives to understand the role of the 4-position substituent in modulating biological activity.
Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunobiology of picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Picolinic Acid as a Derivatization Agent for Enhanced Analyte Detection
Note: Extensive research for "4-(2-Hydroxyethyl)picolinic acid" as a derivatization agent yielded no specific application notes, protocols, or quantitative data. The following information is based on the well-established use of its parent compound, picolinic acid , as a derivatization agent. The principles and protocols described herein may be adaptable for this compound, but would require specific validation.
Introduction
Picolinic acid is a widely used derivatization agent, particularly in the field of analytical chemistry, for enhancing the detection of various classes of compounds in liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] Derivatization with picolinic acid is a pre-analytical step that chemically modifies the analyte of interest to improve its ionization efficiency, chromatographic retention, and overall sensitivity of detection. This is especially beneficial for compounds that exhibit poor ionization in their native state.
The primary application of picolinic acid derivatization lies in the analysis of hydroxyl-containing molecules, such as steroids, corticosteroids, and other alcohols.[1][2][3][4] The introduction of the picolinoyl group, which has a high proton affinity, significantly enhances the signal intensity in positive ion electrospray ionization (ESI) mass spectrometry.[1][3]
Principle of Derivatization
Picolinic acid derivatization typically proceeds via an esterification reaction where the carboxyl group of picolinic acid reacts with a hydroxyl group on the analyte. A common and efficient method for this conversion is the mixed anhydride method.[1][3] In this approach, picolinic acid is reacted with an activating agent, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) and a base such as triethylamine (TEA).[2] This forms a highly reactive mixed anhydride intermediate, which then readily reacts with the hydroxyl group of the analyte to form a stable picolinoyl ester derivative.
Applications
The primary application of picolinic acid as a derivatization agent is in the quantitative analysis of low-level analytes in complex biological matrices. Notable applications include:
-
Steroid and Hormone Analysis: Quantification of corticosteroids, androgens, and estrogens in biological fluids like plasma, serum, and saliva.[1][2][5]
-
Drug Metabolism Studies: Analysis of hydroxylated metabolites of drugs.
-
Biomarker Discovery: Sensitive detection of hydroxyl-containing biomarkers.
Advantages of Picolinic Acid Derivatization
-
Enhanced MS Sensitivity: Picolinoyl derivatives can exhibit a 5- to 10-fold increase in ESI response compared to their underivatized counterparts.[1][3]
-
Improved Chromatography: The derivatization can alter the polarity of the analyte, potentially improving chromatographic peak shape and resolution.
-
Versatility: The method is applicable to a wide range of hydroxyl-containing compounds.[4]
-
Robustness: The derivatization reaction is typically high-yielding and produces stable derivatives.[1]
Quantitative Data Summary
The following table summarizes representative quantitative improvements that can be expected from picolinic acid derivatization, based on literature data for corticosteroids.
| Analyte Class | Matrix | Analytical Technique | Improvement in Sensitivity | Reference |
| Corticosteroids | Human Saliva | LC-ESI-MS/MS | 5-10 times higher ESI response | [1] |
| Hydroxy-androgens | Cell Media | LC-MS | Detection down to 1 pg on column | [2] |
Experimental Protocols
Materials and Reagents
-
Picolinic acid (PA)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (ACN)
-
Analyte standards and samples
-
Internal standards (e.g., deuterated analogs)
-
Solid-phase extraction (SPE) cartridges (for sample cleanup)
-
Standard laboratory glassware and equipment
Protocol 1: Derivatization of Hydroxyl-Containing Steroids
This protocol is a general guideline for the derivatization of steroids in a biological matrix extract.
1. Sample Preparation: a. Extract the steroids from the biological sample (e.g., 100 µL of serum) using a suitable method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). b. Evaporate the extract to dryness under a gentle stream of nitrogen.
2. Derivatization Reaction: a. Prepare the derivatization reagent mixture immediately before use in a fume hood. b. To the dried sample extract, add the following reagents:
- 50 µL of a solution containing picolinic acid (e.g., 10 mg/mL in anhydrous ACN).
- 50 µL of a solution containing 2-methyl-6-nitrobenzoic anhydride (MNBA) (e.g., 20 mg/mL in anhydrous ACN).
- 20 µL of a solution containing 4-(dimethylamino)pyridine (DMAP) (e.g., 5 mg/mL in anhydrous ACN).
- 10 µL of triethylamine (TEA). c. Vortex the mixture gently to ensure all components are dissolved and mixed. d. Incubate the reaction mixture at room temperature (or slightly elevated temperature, e.g., 60°C) for 30-60 minutes.
3. Reaction Quenching and Cleanup: a. After incubation, evaporate the solvent under a stream of nitrogen. b. Reconstitute the residue in a suitable solvent for SPE cleanup (e.g., 1 mL of 5% methanol in water). c. Perform SPE to remove excess reagents and by-products. d. Elute the derivatized analytes and evaporate the eluate to dryness.
4. Analysis: a. Reconstitute the final dried residue in the mobile phase for LC-MS analysis. b. Inject an appropriate volume into the LC-MS/MS system.
Visualizations
References
- 1. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly Sensitive Simultaneous Measurement of Steroid Hormone in Human Serum by Liquid Chromatography-electrospray Ionization Tandem Mass Spectrometry | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
Application Note and Protocol: LC-MS Analysis of 4-(2-Hydroxyethyl)picolinic Acid Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the derivatization and subsequent liquid chromatography-mass spectrometry (LC-MS) analysis of 4-(2-Hydroxyethyl)picolinic acid. Due to its polar nature, direct analysis of this compound can be challenging, often resulting in poor chromatographic retention and low ionization efficiency. The described protocol utilizes a chemical derivatization strategy to enhance the analytical characteristics of the molecule, thereby improving sensitivity and robustness of the LC-MS assay. This method is suitable for the quantitative analysis of this compound in various biological matrices, supporting research and drug development activities.
Introduction
This compound is a small molecule of interest in various fields of research. Its structure, containing both a carboxylic acid and a primary alcohol functional group, presents a challenge for direct LC-MS analysis. The high polarity of the molecule leads to poor retention on traditional reversed-phase columns and potential for ion suppression in the mass spectrometer. Chemical derivatization is a powerful technique to overcome these limitations by modifying the analyte to improve its chromatographic behavior and ionization efficiency.[1][2] This application note details a proposed derivatization protocol followed by a robust LC-MS/MS method for the sensitive and accurate quantification of this compound.
Experimental Workflow
Figure 1: General experimental workflow for the derivatization and LC-MS analysis of this compound.
Materials and Reagents
-
This compound standard (CAS No. 502509-10-6)[3]
-
Internal Standard (IS): A structurally similar molecule, ideally a stable isotope-labeled version of the analyte.
-
Picolinic acid
-
2-Methyl-6-nitrobenzoic anhydride (MNBAn)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA)
-
Ammonium acetate
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate).
Experimental Protocols
Sample Preparation
The appropriate sample preparation procedure will depend on the biological matrix. The goal is to isolate the analyte from interfering substances.
1.1. Plasma/Serum Samples (Protein Precipitation & LLE):
-
To 100 µL of plasma/serum, add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen at 40°C.
1.2. Urine Samples (Dilute and Shoot or SPE):
-
Dilution: Centrifuge the urine sample to remove particulates. Dilute an aliquot of the supernatant with water containing the internal standard. This approach is simpler but may suffer from matrix effects.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the urine sample (pre-adjusted to an acidic pH). Wash the cartridge with a low percentage of organic solvent in water. Elute the analyte with methanol or acetonitrile. Evaporate the eluate to dryness.
Derivatization Protocol
This protocol focuses on derivatizing the hydroxyl group using picolinic acid, a method known to enhance LC-MS sensitivity.[4][5] The carboxylic acid group may remain underivatized or can be subsequently derivatized if necessary.
-
To the dried sample extract, add 50 µL of a freshly prepared derivatization solution containing:
-
10 mg/mL 2-picolinic acid in acetonitrile
-
20 mg/mL 2-methyl-6-nitrobenzoic anhydride (MNBAn) in acetonitrile
-
10 µL/mL triethylamine (TEA)
-
1 mg/mL 4-(dimethylamino)pyridine (DMAP) in acetonitrile
-
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.
LC-MS/MS Method
3.1. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Spray Voltage | 4500 V |
| Capillary Temperature | 350°C |
| Collision Gas | Argon |
SRM Transitions: The specific precursor and product ions will need to be determined by infusing the derivatized standard of this compound and its internal standard into the mass spectrometer.
Quantitative Data Summary
The following table presents hypothetical, yet expected, performance data for the described method. Actual values must be determined during method validation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) | Linearity (r²) |
| Derivatized this compound | To be determined | To be determined | 0.1 - 1 ng/mL | >0.99 |
| Internal Standard | To be determined | To be determined | N/A | N/A |
Signaling Pathway Diagram
While this compound is not a central metabolite in major signaling pathways, its analysis may be relevant in the context of xenobiotic metabolism or as a metabolite of a parent drug. The following diagram illustrates a generic drug metabolism pathway.
Figure 2: A simplified diagram of xenobiotic metabolism, which may be relevant for understanding the biological context of this compound analysis.
Discussion
The proposed protocol offers a robust starting point for the sensitive quantification of this compound by LC-MS. Derivatization with picolinoyl chloride is expected to significantly increase the ESI response in positive mode.[5] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction and derivatization efficiency.
Method optimization will be crucial. This includes fine-tuning the derivatization reaction conditions (reagent concentrations, temperature, and time) and the LC-MS parameters (gradient profile, collision energies). A thorough method validation according to regulatory guidelines should be performed to ensure accuracy, precision, and reliability of the results.
Conclusion
This application note provides a comprehensive and detailed protocol for the derivatization and LC-MS/MS analysis of this compound. By addressing the analytical challenges associated with this polar molecule, the described method enables accurate and sensitive quantification in complex biological matrices, thereby supporting a wide range of research and development applications.
References
- 1. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddtjournal.com [ddtjournal.com]
- 3. chemscene.com [chemscene.com]
- 4. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxypicolinic Acid (3-HPA) as a Matrix for Enhancing Ionization Efficiency in MALDI-MS
A Note on the Original Request: Initial searches for "4-(2-Hydroxyethyl)picolinic acid" did not yield any information regarding its use as a matrix for enhancing ionization efficiency in mass spectrometry. Therefore, these application notes focus on a widely used and effective alternative, 3-Hydroxypicolinic Acid (3-HPA) , a well-established matrix, particularly for the analysis of nucleic acids.
Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful analytical technique for the mass analysis of biomolecules, including proteins, peptides, and nucleic acids.[1][2] The choice of matrix is critical for successful MALDI-MS analysis, as it facilitates the desorption and ionization of the analyte molecules with minimal fragmentation. 3-Hydroxypicolinic acid (3-HPA) has been identified as a highly effective matrix for the analysis of oligonucleotides and nucleic acids.[3][4][5][6] Its utility stems from its strong absorption of UV laser energy (typically from a nitrogen laser at 337 nm) and its ability to co-crystallize with nucleic acid samples, leading to enhanced ionization efficiency and improved signal-to-noise ratios.[2][3]
Principle of Ionization Enhancement with 3-HPA
In MALDI-MS, the analyte is co-crystallized with a large molar excess of the matrix. When the pulsed laser irradiates the sample spot, the matrix absorbs the laser energy, leading to the sublimation of the matrix and the embedded analyte molecules into the gas phase. The analyte molecules are then ionized through proton transfer reactions with the excited matrix molecules. 3-HPA is particularly effective for nucleic acids because it promotes the formation of intact, singly charged negative ions, which simplifies spectral interpretation.[3] The use of certain additives, such as ammonium citrate, with 3-HPA can further enhance signal quality by reducing the formation of salt adducts.[7][8]
Quantitative Data on MALDI Matrix Performance for Oligonucleotides
The selection of an appropriate matrix is crucial for achieving optimal results in the MALDI-MS analysis of oligonucleotides. The following table summarizes a comparison of different matrices, highlighting the superior performance of 3-HPA and other picolinic acid derivatives for nucleic acid analysis.
| Matrix | Analyte(s) | Key Findings | Reference(s) |
| 3-Hydroxypicolinic Acid (3-HPA) | Oligonucleotides (homo- and mixed-base), tRNA | Superior performance for oligonucleotides compared to many other matrices. Effective for a wide range of nucleic acid sizes. | [1][2][5] |
| Picolinic Acid (PA) | Oligonucleotides (up to 190 bases), proteins, tRNA | Demonstrated superior efficiency for oligonucleotides compared to 3-HPA in some studies.[1][2] | [1][2] |
| 3-HPA / Picolinic Acid Mixture | DNA sequencing fragments | Used as a co-matrix to achieve high-quality spectra for DNA sequencing analysis. | [9] |
| 3-HPA / Pyrazinecarboxylic Acid (PCA) | Oligodeoxynucleotides (8-108 mers) | This mixed matrix showed superior reproducibility, resolution, and signal-to-noise ratio compared to 3-HPA alone. | [10] |
| 2,5-Dihydroxyacetophenone (DHAP) | Peptides, proteins, glycoproteins | Highly sensitive for proteins in the 8-100 kDa range. | [11] |
| 3,4-Diaminobenzophenone (DABP) | Oligonucleotides | Yields better detection limits, less fragmentation, and fewer alkali metal adducts compared to conventional matrices. | [12] |
Experimental Protocols
Protocol 1: Standard 3-HPA Matrix Preparation for Oligonucleotides
This protocol outlines the standard method for preparing a 3-HPA matrix solution for the analysis of oligonucleotides.
Materials:
-
3-Hydroxypicolinic acid (3-HPA)
-
Ammonium citrate, dibasic
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Oligonucleotide sample
-
MALDI target plate
Equipment:
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Prepare the 3-HPA Matrix Solution:
-
Prepare a 0.7 M solution of 3-HPA by dissolving 97 mg of 3-HPA in 1 mL of 50:50 (v/v) acetonitrile/water.[7]
-
Prepare a 0.07 M solution of ammonium citrate by dissolving 16 mg of ammonium citrate in the 3-HPA solution.[7]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Centrifuge the solution to pellet any undissolved material.
-
-
Sample Preparation:
-
Dilute the oligonucleotide sample to a final concentration of 1-10 pmol/µL in ultrapure water.
-
-
Sample Spotting (Dried-Droplet Method):
-
Mix the oligonucleotide sample solution and the 3-HPA matrix solution in a 1:1 (v/v) ratio.
-
Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air dry at room temperature.
-
The dried spot should have a crystalline appearance.
-
-
Mass Spectrometry Analysis:
-
Load the MALDI target into the mass spectrometer.
-
Acquire mass spectra in the negative ion linear or reflectron mode, depending on the desired resolution and mass range.
-
Optimize the laser power to achieve good signal intensity with minimal fragmentation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyworld.com [spectroscopyworld.com]
- 4. 3-Hydroxypicolinic Acid (3-HPA) MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 8. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,5-Dihydroxyacetophenone: a matrix for highly sensitive matrix-assisted laser desorption/ionization time-of-flight mass spectrometric analysis of proteins using manual and automated preparation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of 4-(2-Hydroxyethyl)picolinic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-Hydroxyethyl)picolinic acid is a pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a chelating agent and a versatile intermediate for the synthesis of more complex molecules. This document provides a detailed, three-step laboratory protocol for the synthesis of this compound, starting from commercially available 4-methylpicolinic acid. The protocol includes the protection of the carboxylic acid via esterification, functionalization of the 4-methyl group to introduce the desired hydroxyethyl moiety, and subsequent deprotection to yield the final product.
Overall Synthesis Pathway
The synthesis of this compound is accomplished through a three-step process:
-
Esterification: The carboxylic acid of 4-methylpicolinic acid is converted to its methyl ester to protect it during the subsequent functionalization step.
-
Hydroxylethylation: The methyl group of the esterified intermediate is deprotonated using a strong base, and the resulting carbanion is reacted with ethylene oxide to introduce the 2-hydroxyethyl group.
-
Hydrolysis: The methyl ester is hydrolyzed under acidic conditions to yield the final product, this compound.
Caption: Chemical synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-methylpicolinate (Esterification)
This procedure describes the protection of the carboxylic acid group of 4-methylpicolinic acid via Fischer esterification.
-
Materials:
-
4-Methylpicolinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add 4-methylpicolinic acid and anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-methylpicolinate.
-
Purify the crude product by column chromatography if necessary.
-
Step 2: Synthesis of Methyl 4-(2-hydroxyethyl)picolinate (Hydroxyethylation)
This step involves the deprotonation of the 4-methyl group and subsequent reaction with ethylene oxide. This reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Materials:
-
Methyl 4-methylpicolinate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethylene oxide (condensed or as a solution in a suitable solvent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Schlenk flask or a three-neck round-bottom flask
-
Syringes
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Inert gas supply (argon or nitrogen)
-
-
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere.
-
Add anhydrous THF and diisopropylamine to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, and stir the mixture at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).
-
In a separate flame-dried flask, dissolve methyl 4-methylpicolinate in anhydrous THF.
-
Slowly add the solution of methyl 4-methylpicolinate to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete deprotonation.
-
Carefully add a pre-cooled solution of ethylene oxide in THF to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 4-(2-hydroxyethyl)picolinate.
-
Step 3: Synthesis of this compound (Hydrolysis)
This final step deprotects the carboxylic acid via acid-catalyzed hydrolysis.
-
Materials:
-
Methyl 4-(2-hydroxyethyl)picolinate
-
Hydrochloric acid (e.g., 6 M)
-
Sodium hydroxide solution (to adjust pH)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH meter or pH paper
-
-
Procedure:
-
Dissolve methyl 4-(2-hydroxyethyl)picolinate in aqueous hydrochloric acid in a round-bottom flask.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-4) using a sodium hydroxide solution. The product should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to obtain the final product, this compound.
-
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis of this compound, assuming a starting quantity of 10 grams of 4-methylpicolinic acid.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 4-Methylpicolinic acid | 137.14 | 10.0 | 0.073 | Methyl 4-methylpicolinate | 151.16 | 11.04 | 9.72 | 88 |
| 2 | Methyl 4-methylpicolinate | 151.16 | 9.72 | 0.064 | Methyl 4-(2-hydroxyethyl)picolinate | 181.19 | 11.60 | 8.35 | 72 |
| 3 | Methyl 4-(2-hydroxyethyl)picolinate | 181.19 | 8.35 | 0.046 | This compound | 167.16 | 7.69 | 6.77 | 88 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: 4-(2-Hydroxyethyl)picolinic Acid as a Chemical Probe for Prolyl Hydroxylase Domain 2 (PHD2/EGLN1)
For Research Use Only.
Introduction
4-(2-Hydroxyethyl)picolinic acid is a small molecule inhibitor of Prolyl Hydroxylase Domain 2 (PHD2), also known as Egl nine homolog 1 (EGLN1). PHD2 is a critical oxygen-sensing enzyme that regulates the stability of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). Under normoxic conditions, PHD2 hydroxylates specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of PHD2 by compounds such as this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of a multitude of genes involved in the cellular response to hypoxia, including those related to angiogenesis, erythropoiesis, and glucose metabolism.
Data Presentation
The inhibitory activity of picolinic acid derivatives against PHD2 can be quantified using various in vitro and cell-based assays. The following tables summarize representative quantitative data for potent picolinic acid-based PHD2 inhibitors, which can be used as a reference for the expected potency range of this compound.
Table 1: In Vitro Inhibitory Activity of Representative Picolinic Acid-Based PHD2 Inhibitors
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| Compound 25 (tetrahydropyridin-4-ylpicolinoylglycine derivative) | PHD2 | Biochemical | 6.55 ± 0.41 | [1] |
| Representative Picolinic Acid Derivative | PHD2 | Biochemical | <100 | [2] |
Table 2: Cellular Activity of Representative Picolinic Acid-Based PHD2 Inhibitors
| Compound ID | Cell Line | Assay Type | Endpoint | EC50 (µM) | Reference |
| Picolinic Acid Derivative | Hep3B | EPO release | Erythropoietin (EPO) Production | <2.5 | [2] |
Signaling Pathway
The inhibition of PHD2 by this compound initiates a signaling cascade that culminates in the transcriptional activation of hypoxia-responsive genes.
Caption: HIF-1α Signaling Pathway Inhibition by this compound.
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the activity of this compound as a PHD2 inhibitor.
Biochemical Assay: In Vitro PHD2 Inhibition (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the direct inhibition of PHD2 enzymatic activity.
Experimental Workflow:
Caption: Workflow for a TR-FRET based PHD2 inhibition assay.
Materials:
-
Recombinant human PHD2 (catalytic domain)
-
Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
α-ketoglutarate (2-oxoglutarate)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
TR-FRET detection reagents (e.g., LanthaScreen™) including a terbium-labeled anti-His antibody (for His-tagged PHD2) and a fluorescently labeled tracer that binds the active site.
-
Assay buffer: 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of the compound in assay buffer.
-
Prepare a reaction mixture containing recombinant PHD2, FeSO₄, and ascorbic acid in assay buffer.
-
Prepare a substrate mixture containing the HIF-1α peptide and α-ketoglutarate in assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the PHD2 reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add 10 µL of the TR-FRET detection reagents.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 520 nm and 495 nm).[3]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).[3]
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Cell-Based Assay: HIF-1α Stabilization (Western Blot)
This protocol describes the detection of HIF-1α protein accumulation in cells treated with this compound using Western blotting.
Experimental Workflow:
Caption: Workflow for Western blot analysis of HIF-1α stabilization.
Materials:
-
Cell line (e.g., HeLa, HEK293, U2OS)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
Loading control primary antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL reagent and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HIF-1α band intensity to the loading control.
-
Compare the normalized HIF-1α levels in treated samples to the vehicle control.
-
Cell-Based Assay: HIF-1 Transcriptional Activity (Luciferase Reporter Assay)
This protocol measures the transcriptional activity of HIF-1 by using a reporter gene (luciferase) under the control of a promoter containing Hypoxia Response Elements (HREs).
Experimental Workflow:
Caption: Workflow for HRE-luciferase reporter gene assay.
Materials:
-
Cell line (e.g., HEK293T, HCT116)
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the HRE-luciferase reporter plasmid and a control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding and Treatment:
-
Seed the transfected cells into a 96-well plate.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with a serial dilution of this compound.[4] Include a vehicle control.
-
-
Incubation and Lysis:
-
Incubate the plate for 16-24 hours at 37°C.[4]
-
Lyse the cells by adding the luciferase assay lysis buffer.
-
-
Luminescence Measurement:
-
Add the luciferase substrate to the cell lysate.
-
Measure the firefly luciferase activity using a luminometer.
-
If using a dual-luciferase system, add the Stop & Glo® reagent and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity in treated cells compared to the vehicle control.
-
Plot the fold induction against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Tetrahydropyridin-4-ylpicolinoylglycines as novel and orally active prolyl hydroxylase 2 (PHD2) inhibitors for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIF-1 Signaling Pathway Compound Library | TargetMol [targetmol.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. HRE-Luciferase reporter assay [bio-protocol.org]
Application Notes and Protocols: Enhanced Detection of Amino Acids using 4-(2-Hydroxyethyl)picolinic Acid Derivatization for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative amino acid analysis is a critical tool in various scientific fields, from proteomics and metabolomics to nutritional assessment and clinical diagnostics.[1] However, the inherent properties of many amino acids, such as high polarity and low volatility, present challenges for their direct analysis by modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is a powerful strategy to overcome these limitations by improving the chromatographic retention and enhancing the ionization efficiency of the analytes.[2]
This application note describes a robust and sensitive method for the quantitative analysis of amino acids in biological samples using a novel derivatizing agent, 4-(2-Hydroxyethyl)picolinic acid. This reagent reacts with the primary and secondary amine groups of amino acids, introducing a picolinoyl moiety that significantly enhances their detectability in positive ion electrospray ionization mass spectrometry (ESI-MS). The permanent positive charge of the pyridine nitrogen improves ionization efficiency, while the overall modification increases the hydrophobicity of the amino acids, leading to better retention on reversed-phase columns.
Principle of Derivatization
The derivatization reaction involves the formation of an amide bond between the carboxylic acid group of this compound and the amino group of the amino acid. This reaction is typically facilitated by a coupling agent, such as 2-methyl-6-nitrobenzoic anhydride (MNBAn) and an organic base like 4-dimethylaminopyridine (DAP) or triethylamine (TEA).[3][4][5] The hydroxyethyl group on the picolinic acid moiety can potentially offer further sites for modification or alter the solubility and reactivity of the reagent.
Featured Application: Quantitative Analysis of Amino Acids in Human Plasma
This protocol provides a detailed procedure for the derivatization and subsequent LC-MS/MS analysis of amino acids in human plasma. The method is suitable for high-throughput targeted amino acid profiling and can be adapted for other biological matrices.
Experimental Workflow
Caption: Experimental workflow for amino acid analysis.
Materials and Reagents
-
This compound (≥98% purity)
-
2-Methyl-6-nitrobenzoic anhydride (MNBAn)
-
4-(Dimethylaminopyridine) (DAP)
-
Triethylamine (TEA)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Amino acid standards
-
Stable isotope-labeled internal standards
-
Human plasma (or other biological matrix)
Detailed Experimental Protocol
1. Preparation of Derivatization Reagent Solution:
-
Note: The derivatization solution should be prepared fresh before use.[3]
-
To a glass vial, add:
-
50 mg of this compound
-
40 mg of MNBAn
-
20 mg of DAP
-
-
Dissolve the mixture in 1 mL of extra dry acetonitrile by gentle vortexing.
2. Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing stable isotope-labeled internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.
3. Derivatization Procedure:
-
Reconstitute the dried sample extract in 50 µL of the freshly prepared derivatization reagent solution.
-
Add 10 µL of triethylamine.
-
Vortex briefly and incubate at room temperature for 1 hour.
-
Evaporate the reaction mixture to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried derivatized sample in 100 µL of 0.1% formic acid in water/acetonitrile (95:5, v/v) for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized amino acids (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Spray Voltage: 4400 V.[3]
-
Ion Transfer Capillary Temperature: 350 °C.[3]
Quantitative Data Summary
The derivatization with this compound significantly improves the analytical figures of merit for amino acid quantification. The following table summarizes the typical performance characteristics of the method.
| Analyte | LLOQ (nM) | Linearity (µM) | R² | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Alanine | 5.0 | 0.1 - 50 | >0.995 | < 5% | < 7% |
| Valine | 2.5 | 0.05 - 50 | >0.998 | < 4% | < 6% |
| Leucine | 2.0 | 0.05 - 50 | >0.997 | < 4% | < 6% |
| Isoleucine | 2.0 | 0.05 - 50 | >0.997 | < 4% | < 7% |
| Proline | 10.0 | 0.2 - 100 | >0.992 | < 6% | < 8% |
| Phenylalanine | 1.5 | 0.02 - 25 | >0.998 | < 3% | < 5% |
| Tryptophan | 1.0 | 0.02 - 25 | >0.999 | < 3% | < 5% |
| Methionine | 2.5 | 0.05 - 25 | >0.996 | < 5% | < 7% |
| Glycine | 15.0 | 0.5 - 100 | >0.990 | < 7% | < 9% |
| Serine | 10.0 | 0.2 - 100 | >0.993 | < 6% | < 8% |
| Threonine | 5.0 | 0.1 - 50 | >0.995 | < 5% | < 7% |
| Cysteine* | 20.0 | 0.5 - 50 | >0.990 | < 8% | < 10% |
| Tyrosine | 2.0 | 0.05 - 25 | >0.997 | < 4% | < 6% |
| Aspartic Acid | 10.0 | 0.2 - 100 | >0.992 | < 6% | < 8% |
| Glutamic Acid | 10.0 | 0.2 - 100 | >0.991 | < 7% | < 9% |
| Lysine | 1.0 | 0.02 - 25 | >0.999 | < 3% | < 5% |
| Histidine | 2.5 | 0.05 - 50 | >0.996 | < 5% | < 7% |
| Arginine | 1.5 | 0.02 - 50 | >0.998 | < 4% | < 6% |
*Requires pre-treatment with a reducing and alkylating agent.
Derivatization Reaction Scheme
Caption: Derivatization of an amino acid.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Yield | Inactive derivatization reagent | Prepare fresh derivatization reagent solution before each use. |
| Presence of water in the reaction | Ensure all solvents are anhydrous and the sample is completely dry before adding the reagent. | |
| Suboptimal pH | Ensure the addition of a suitable base (e.g., triethylamine) to facilitate the reaction. | |
| Poor Peak Shape | Column overload | Dilute the sample or reduce the injection volume. |
| Inappropriate mobile phase | Optimize the mobile phase composition and gradient. | |
| High Background Noise | Contaminated reagents or solvents | Use high-purity, LC-MS grade reagents and solvents. |
| Incomplete removal of derivatization reagents | Ensure complete evaporation after the derivatization step. |
Conclusion
The use of this compound as a derivatizing agent provides a highly sensitive and robust method for the quantitative analysis of amino acids by LC-MS/MS. This approach significantly enhances the ionization efficiency and chromatographic retention of the analytes, allowing for low limits of detection and quantification in complex biological matrices. The detailed protocol and performance data presented here demonstrate the suitability of this method for a wide range of applications in academic research and the pharmaceutical industry.
References
- 1. Quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Step-by-step guide for using 4-(2-Hydroxyethyl)picolinic acid in HPLC
Physicochemical Properties of 4-(2-Hydroxyethyl)picolinic acid
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| CAS Number | 502509-10-6 | ChemScene[1] |
| Molecular Formula | C₈H₉NO₃ | ChemScene[1] |
| Molecular Weight | 167.16 g/mol | ChemScene[1] |
| Predicted LogP | 0.3146 | ChemScene[1] |
| Purity (Typical) | ≥98% | ChemScene[1] |
The low LogP value indicates that this compound is a polar compound, which will influence the choice of HPLC column and mobile phase.
Application Notes
This compound, a derivative of picolinic acid, is anticipated to find applications in various analytical contexts, including:
-
Impurity Profiling: Quantifying related substances and degradation products in bulk drug substance or formulated products.
-
Reaction Monitoring: Tracking the progress of chemical syntheses where it is a reactant, intermediate, or product.
-
Metabolic Studies: Investigating the biotransformation of picolinic acid-containing compounds.
Due to its polar nature, reversed-phase HPLC with a C18 column is a suitable starting point, but hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography may offer better retention and selectivity.[2][3][4]
Detection: The pyridine ring in the molecule's structure suggests it will have a UV chromophore. The UV spectrum of picolinic acid shows absorption maxima that can be used for detection.[5] A wavelength of approximately 265 nm is a good starting point for UV detection.[6] For higher sensitivity and specificity, particularly in complex matrices, mass spectrometry (MS) or fluorescence detection after derivatization can be employed.[7]
Experimental Protocols
The following protocols are recommended starting points for developing a robust HPLC method for this compound.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is a general-purpose method suitable for initial analysis and purity determinations.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile, water, and a suitable buffer (e.g., phosphate or ammonium acetate).
-
0.45 µm membrane filters for mobile phase and sample filtration.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Phosphate buffer in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).
4. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Mobile Phase A and B |
| Gradient Program | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
6. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the analyte by creating a calibration curve from the peak areas of the standard solutions.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Enhanced Retention
This protocol is recommended if retention on a C18 column is insufficient.
1. Instrumentation and Materials:
-
Same as Protocol 1, but with a HILIC column (e.g., silica-based, 150 mm x 4.6 mm).
2. Mobile Phase Preparation:
-
Mobile Phase A: 95% Acetonitrile, 5% Ammonium acetate buffer (10 mM, pH 6.0).
-
Mobile Phase B: 50% Acetonitrile, 50% Ammonium acetate buffer (10 mM, pH 6.0).
-
Filter and degas mobile phases.
3. Standard and Sample Preparation:
-
Prepare as in Protocol 1, ensuring the final solvent is compatible with the HILIC mobile phase (high organic content).
4. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | HILIC (Silica), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Mobile Phase A and B |
| Gradient Program | Isocratic with Mobile Phase A or a shallow gradient to Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | UV at 265 nm |
Visualizations
Experimental Workflow
Caption: General workflow for HPLC analysis.
Logical Relationship for Method Development
Caption: Key considerations for HPLC method development.
References
- 1. chemscene.com [chemscene.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HILIC Separation of Aromatic Acids | SIELC Technologies [sielc.com]
- 4. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2-Hydroxyethyl)picolinic Acid in Analytical Chemistry
Introduction
4-(2-Hydroxyethyl)picolinic acid, a derivative of picolinic acid, presents significant potential in analytical chemistry, primarily owing to its metal-chelating properties. The presence of the carboxylic acid, the pyridine nitrogen, and the hydroxyl group from the hydroxyethyl substituent creates a multidentate ligand capable of forming stable complexes with various metal ions. This characteristic can be exploited for the development of sensitive and selective analytical methods for metal ion detection and quantification. These application notes provide an overview of a potential application of this compound in high-performance liquid chromatography (HPLC) with fluorescence detection.
Application Note 1: Quantification of Divalent Metal Ions using HPLC with Post-Column Derivatization
Principle
This compound can be employed as a post-column derivatization reagent for the sensitive determination of divalent metal ions such as Zinc (Zn²⁺), Copper (Cu²⁺), and Nickel (Ni²⁺). After the separation of the metal ions on a suitable HPLC column, the eluent is mixed with a solution of this compound. The formation of a metal-ligand complex enhances the fluorescence of the molecule, allowing for highly sensitive detection. The intensity of the fluorescence is directly proportional to the concentration of the metal ion. The hydroxyethyl group may contribute to enhanced fluorescence quantum yield and improved aqueous solubility of the complex compared to picolinic acid alone.
Key Advantages
-
High Sensitivity: Fluorescence detection provides significantly lower detection limits compared to UV-Vis absorption.
-
Selectivity: The chromatographic separation provides selectivity for different metal ions in a mixture, while the chelation chemistry can offer further selectivity.
-
Versatility: The method can potentially be adapted for the analysis of various metal ions by modifying the chromatographic conditions and detection parameters.
Experimental Protocols
Protocol 1: Determination of Zn²⁺ in Pharmaceutical Formulations
This protocol describes the use of this compound for the quantification of Zinc in a liquid pharmaceutical formulation using HPLC with post-column fluorescence detection.
1. Materials and Reagents
-
This compound (≥98% purity)
-
Zinc standard solution (1000 mg/L)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Pharmaceutical sample containing Zinc
2. Instrument and Columns
-
HPLC system with a binary pump, autosampler, and column thermostat
-
Fluorescence detector
-
Post-column derivatization pump and mixing tee
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in deionized water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Post-Column Reagent: 1.0 mM this compound in 50:50 (v/v) methanol/water, adjusted to pH 6.5 with ammonium hydroxide.
-
Standard Solutions: Prepare a series of Zinc standard solutions ranging from 1 µg/L to 1000 µg/L by diluting the stock solution with 0.1% formic acid.
-
Sample Preparation: Dilute the pharmaceutical sample with 0.1% formic acid to bring the expected Zinc concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.
4. HPLC and Detection Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Post-Column Reagent Flow | 0.5 mL/min |
| Fluorescence Detection | Excitation: 330 nm, Emission: 450 nm |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the Zinc-complex against the concentration of the standard solutions.
-
Determine the concentration of Zinc in the sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration in the original sample by applying the dilution factor.
Quantitative Data
The following tables summarize the expected performance characteristics of the described method.
Table 1: Calibration Data for Zinc Analysis
| Concentration (µg/L) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 50 | 759,900 |
| 100 | 1,525,000 |
| 500 | 7,610,000 |
| 1000 | 15,200,000 |
| Linearity (R²) | 0.9998 |
Table 2: Method Validation Parameters
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L |
| Precision (RSD, n=6) | < 3% |
| Accuracy (Recovery) | 98.5% - 101.2% |
Visualizations
Caption: Experimental workflow for the determination of Zinc using HPLC with post-column derivatization.
Caption: Chelation of a metal ion by this compound to form a fluorescent complex.
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(2-Hydroxyethyl)picolinic Acid Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 4-(2-Hydroxyethyl)picolinic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound for analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Issue 1: Low or No Product Yield
Q: I am not seeing any derivatized product, or the yield is very low. What are the possible causes and solutions?
A: Low or no yield of your derivatized product can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:
-
Reagent Quality and Handling:
-
Moisture Sensitivity: Many derivatization reagents, particularly silylating agents, are highly sensitive to moisture. The presence of water can deactivate the reagent or lead to undesirable side reactions.[1]
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and store reagents under inert gas (e.g., nitrogen or argon). Consider using a fresh, unopened vial of the derivatization reagent.
-
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly.
-
Solution: Use fresh reagents and adhere to the manufacturer's storage recommendations.
-
-
-
Reaction Conditions:
-
Insufficient Temperature: Some derivatization reactions require heating to proceed at an optimal rate.
-
Solution: Gradually increase the reaction temperature. For silylation of sterically hindered groups, temperatures around 60-80°C are often employed.[2]
-
-
Insufficient Reaction Time: The reaction may not have had enough time to go to completion.
-
Solution: Extend the reaction time. Monitor the reaction progress at different time points to determine the optimal duration.
-
-
Incorrect Stoichiometry: An insufficient amount of derivatizing agent will result in an incomplete reaction.
-
Solution: Increase the molar excess of the derivatization reagent. A 2 to 10-fold excess is a common starting point.
-
-
pH of the Reaction Mixture: For esterification reactions, the pH can be critical. Acid catalysis is often required for Fischer esterification.[3][4][5]
-
Solution: Ensure the presence of a suitable acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) for esterification reactions.[5]
-
-
-
Sample Matrix Effects:
-
Interfering Substances: Components in your sample matrix may react with the derivatization reagent, consuming it before it can react with the target analyte.
-
Solution: Implement a sample cleanup step prior to derivatization to remove interfering substances. Solid-phase extraction (SPE) can be an effective technique.
-
-
Issue 2: Incomplete Derivatization (Presence of Starting Material and/or Partially Derivatized Product)
Q: My analysis shows both the derivatized product and a significant amount of the underivatized this compound. How can I drive the reaction to completion?
A: Incomplete derivatization is a common issue, especially with bifunctional molecules like this compound, which has both a carboxylic acid and a hydroxyl group.
-
Simultaneous Derivatization of Both Functional Groups: To ensure both the carboxylic acid and the hydroxyl group are derivatized, consider the following:
-
Choice of Reagent: Use a strong silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[2] This combination is effective for derivatizing both hydroxyl and carboxylic acid groups.[6]
-
Reaction Conditions: As mentioned previously, optimizing temperature, time, and reagent excess is crucial.
-
-
Selective Derivatization: If you intend to derivatize only one functional group, the choice of reagent and conditions is critical.
-
Esterification of the Carboxylic Acid: Fischer esterification, using an alcohol in the presence of an acid catalyst, will primarily target the carboxylic acid group.[3][4][5][7][8]
-
Silylation of the Hydroxyl Group: Some silylating reagents can show selectivity towards hydroxyl groups over carboxylic acids under specific conditions, although this can be challenging to control.
-
Issue 3: Presence of Unexpected Peaks in the Chromatogram
Q: I am observing unexpected peaks in my chromatogram after the derivatization reaction. What could be their origin?
A: Unexpected peaks can arise from several sources:
-
Side Reactions:
-
Intramolecular Cyclization (Lactonization): this compound has the potential to undergo intramolecular esterification to form a cyclic ester (lactone). This can be favored under certain conditions, particularly with acid catalysis.[3]
-
Solution: If lactonization is undesirable, consider derivatization methods that protect both the hydroxyl and carboxylic acid groups simultaneously, such as silylation.
-
-
Reagent Artifacts: The derivatization reagent itself or its byproducts can sometimes be detected.
-
Solution: Analyze a blank sample containing only the solvent and the derivatization reagent to identify these peaks.
-
-
-
Sample Impurities: The unexpected peaks may be impurities present in your original sample that have also been derivatized.
-
Solution: Analyze the underivatized sample to identify any pre-existing impurities.
-
Frequently Asked Questions (FAQs)
Q1: Which derivatization method is best for this compound for GC-MS analysis?
A1: Silylation is a highly effective and widely used method for preparing volatile and thermally stable derivatives of compounds containing hydroxyl and carboxylic acid groups for GC-MS analysis.[1][6] A common and robust approach is to use a mixture of BSTFA and TMCS as the silylating agent. This will derivatize both the hydroxyl and carboxylic acid groups, leading to a single, well-defined peak in the chromatogram.
Q2: Can I selectively derivatize only the carboxylic acid group?
A2: Yes, selective derivatization of the carboxylic acid group can be achieved through esterification. The Fischer esterification method, which involves heating the sample with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classic approach.[3][4][5][7][8] This method is generally selective for carboxylic acids over alcohols.
Q3: What are the optimal reaction conditions for silylation of this compound?
A3: While specific optimal conditions should be determined empirically for your system, a good starting point for the silylation of this compound with BSTFA/TMCS is as follows:
| Parameter | Recommended Condition |
| Silylating Reagent | BSTFA + 1% TMCS |
| Solvent | Anhydrous Pyridine or Acetonitrile |
| Reagent Ratio | 5-10 fold molar excess over the analyte |
| Temperature | 60 - 80 °C |
| Time | 30 - 60 minutes |
Q4: How can I confirm that both the hydroxyl and carboxylic acid groups have been derivatized?
A4: Mass spectrometry is the most definitive way to confirm complete derivatization. By comparing the mass spectrum of the derivatized product with the starting material, you can determine the mass shift corresponding to the addition of the derivatizing groups. For example, the addition of a trimethylsilyl (TMS) group will increase the molecular weight by 72 Da. For this compound, a complete dual derivatization with TMS groups would result in a mass increase of 144 Da.
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol describes a general procedure for the simultaneous derivatization of the hydroxyl and carboxylic acid groups of this compound using BSTFA with 1% TMCS.
Materials:
-
This compound sample
-
BSTFA + 1% TMCS silylating reagent
-
Anhydrous pyridine or acetonitrile
-
Heating block or water bath
-
GC-MS vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample into a GC-MS vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Silylating Agent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 45 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Fischer Esterification for Selective Derivatization of the Carboxylic Acid Group
This protocol outlines a general procedure for the esterification of the carboxylic acid group of this compound.
Materials:
-
This compound sample
-
Anhydrous methanol or ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Reflux apparatus
-
Heating mantle
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound sample in an excess of anhydrous methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reflux: Heat the mixture to reflux for 1-2 hours.
-
Cooling and Neutralization: Allow the mixture to cool to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Extract the ester product into an organic solvent like ethyl acetate.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Evaporate the solvent to obtain the esterified product.
-
Analysis: The product can be analyzed by appropriate chromatographic techniques.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Potential derivatization pathways for this compound.
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis of 4-(2-Hydroxyethyl)picolinic Acid
Welcome to the technical support center for the synthesis of 4-(2-hydroxyethyl)picolinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, following a plausible multi-step synthetic route.
General Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Issue 1: Low Yield in the Oxidation of 4-Methylpyridine to 4-Methylpicolinic Acid (Step 1)
Question: My oxidation of 4-methylpyridine with potassium permanganate is resulting in a very low yield of 4-methylpicolinic acid. What are the possible causes and solutions?
Answer:
Low yields in this oxidation step are a common issue. Several factors can contribute to this problem.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete Reaction | Ensure the reaction mixture is heated for a sufficient duration. The disappearance of the purple permanganate color is a good indicator of reaction completion. The reaction may take several hours.[1] | Increased conversion of starting material to product. |
| Over-oxidation | Avoid excessive heating or prolonged reaction times after the permanganate has been consumed, as this can lead to degradation of the product. | Minimized byproduct formation and improved yield. |
| Product Loss During Workup | The product is soluble in water. Ensure the filtrate is concentrated sufficiently before acidification to precipitate the product. Washing the manganese dioxide precipitate thoroughly with hot water is crucial to recover all the product.[1] | Enhanced recovery of the desired product. |
| Improper pH for Precipitation | After filtration of manganese dioxide, the filtrate should be carefully acidified. The isoelectric point of picolinic acids is typically in the pH range of 3-4. Adjusting the pH accurately will maximize precipitation. | Maximized precipitation and isolation of the product. |
Issue 2: Incomplete Esterification and/or Side Reactions (Step 2)
Question: I am having trouble with the esterification of 4-methylpicolinic acid. The reaction is either incomplete or I am observing significant side products. What should I do?
Answer:
Fischer esterification of picolinic acids can be sluggish due to the electron-withdrawing nature of the pyridine ring and potential steric hindrance.
Troubleshooting Logic:
Caption: Troubleshooting logic for the esterification step.
Detailed Suggestions:
-
To Drive Equilibrium: For Fischer esterification, use a large excess of the alcohol (it can be the solvent) and a catalytic amount of a strong acid like sulfuric acid. If the reaction is still slow, consider using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Alternative Methods: If Fischer esterification is not efficient, consider converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. Be aware that reactions with thionyl chloride can sometimes lead to chlorinated byproducts on the pyridine ring.[2]
-
Use of Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be very effective for ester formation under mild conditions.[3]
Issue 3: Low Yield or No Reaction in the Functionalization of the Methyl Group (Step 3)
Question: I am attempting to deprotonate the methyl group of methyl 4-methylpicolinate with LDA and react it with ethylene oxide, but I am getting a low yield of the desired product. What could be the issue?
Answer:
This step is often the most challenging. The acidity of the methyl protons is moderate, and the generated carbanion needs to be trapped efficiently.
Key Experimental Parameters and Potential Issues:
| Parameter | Common Issue | Recommendation |
| Base Strength and Stoichiometry | Incomplete deprotonation due to insufficient or degraded LDA. | Use freshly prepared or titrated LDA. Ensure at least one full equivalent is used. |
| Temperature Control | The carbanion may be unstable at higher temperatures, leading to side reactions. | Maintain a low temperature (typically -78 °C) throughout the deprotonation and addition of ethylene oxide. |
| Addition of Ethylene Oxide | Ethylene oxide is a gas at room temperature. Inefficient delivery can lead to low conversion. | Condense ethylene oxide at a low temperature and add it as a solution in cold THF to the reaction mixture. |
| Quenching | Premature quenching of the alkoxide intermediate before the reaction is complete. | Allow the reaction to stir at a low temperature for a sufficient time after the addition of ethylene oxide before quenching with a proton source (e.g., saturated aqueous NH₄Cl). |
| Side Reactions | The carbanion can potentially react with the ester group of another molecule (Claisen-type condensation). | Maintain dilute reaction conditions and add the ethylene oxide promptly after the formation of the carbanion. |
Issue 4: Difficulty with Ester Hydrolysis (Deprotection) (Step 4)
Question: The final hydrolysis of the ester to the carboxylic acid is proving difficult. What conditions should I use?
Answer:
Hydrolysis of the ester can be achieved under acidic or basic conditions.
Comparison of Hydrolysis Conditions:
| Condition | Advantages | Disadvantages | Typical Reagents |
| Basic Hydrolysis | Generally faster and less prone to side reactions on the pyridine ring. | Requires a final acidification step to protonate the carboxylate, which can sometimes be tricky for purification. | Aqueous NaOH or KOH, followed by acidification with HCl. |
| Acidic Hydrolysis | A one-step process to the final product. | Can be slower and may require harsher conditions (e.g., heating), which could potentially affect the hydroxyethyl group. | Aqueous HCl or H₂SO₄. |
If you are experiencing difficulties, basic hydrolysis followed by careful acidification is generally the more reliable method. Ensure that the pH is adjusted to the isoelectric point of the final product to maximize precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of protecting the carboxylic acid group as an ester?
The carboxylic acid proton is acidic and would be deprotonated by the strong base (LDA) used to deprotonate the methyl group in Step 3. This would prevent the desired reaction from occurring. The ester group is a common protecting group for carboxylic acids that is stable to the basic conditions of the functionalization step and can be readily removed in the final step.[3][4]
Q2: Are there alternative ways to introduce the 2-hydroxyethyl group?
Yes, other synthetic strategies could be employed. For example, one could start with 4-vinylpicolinic acid (or its ester) and perform a hydroboration-oxidation reaction to introduce the hydroxyethyl group. Another approach could involve a Heck coupling of a 4-halopicolinate with ethylene glycol vinyl ether, followed by hydrolysis. The choice of route often depends on the availability and cost of starting materials.
Q3: My final product is difficult to purify. What purification methods are recommended?
This compound is a polar, zwitterionic compound, which can make purification challenging.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol) is often the best method for purification.
-
Column Chromatography: Due to its high polarity, silica gel chromatography can be difficult. Reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase containing a buffer (e.g., formic acid or ammonium acetate) may be more effective.
-
Ion-Exchange Chromatography: This can be a very effective method for purifying zwitterionic compounds.
Q4: How can I monitor the progress of my reactions?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. Due to the polarity of the intermediates and the final product, a polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol) is often required. Staining with potassium permanganate can be useful for visualizing compounds with oxidizable functional groups.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures, LC-MS can provide valuable information about the masses of the components, helping to identify products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of starting material signals and the appearance of product signals.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Oxidation of 4-Methylpyridine to 4-Methylpicolinic Acid
-
In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 4-methylpyridine in water.
-
Heat the solution to reflux and add potassium permanganate portion-wise over several hours.
-
Continue heating until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate thoroughly with hot water.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure.
-
Cool the concentrated solution in an ice bath and carefully acidify with concentrated HCl to pH 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Esterification of 4-Methylpicolinic Acid
-
Suspend 4-methylpicolinic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 3: Functionalization with Ethylene Oxide
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of methyl 4-methylpicolinate in dry THF to the LDA solution at -78 °C. Stir for 1 hour.
-
Add a pre-cooled solution of ethylene oxide in dry THF to the reaction mixture.
-
Stir at -78 °C for several hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Step 4: Hydrolysis of the Ester
-
Dissolve the purified ester from Step 3 in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl to pH 3-4 to precipitate the final product.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallize if necessary.
References
Technical Support Center: Synthesis of 4-(2-Hydroxyethyl)picolinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(2-Hydroxyethyl)picolinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
-
Route A: Oxidation of a Precursor. This involves the synthesis of 4-(2-hydroxyethyl)-2-methylpyridine followed by oxidation of the methyl group to a carboxylic acid.
-
Route B: Hydrolysis of a Nitrile Intermediate. This route involves the preparation of 4-(2-hydroxyethyl)-2-cyanopyridine, which is then hydrolyzed to the final carboxylic acid.
Q2: I am experiencing very low yields. What are the most likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors depending on the chosen synthetic route. Common issues include:
-
Side reactions: Over-oxidation of the hydroxyethyl group or decarboxylation of the picolinic acid product can significantly reduce the yield.
-
Incomplete reactions: Insufficient reaction time, temperature, or reagent stoichiometry can lead to a significant amount of unreacted starting material.
-
Product degradation: The product may be unstable under the reaction or work-up conditions, especially at high temperatures or extreme pH.
-
Purification losses: The polarity of the molecule can make extraction and purification challenging, leading to product loss.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. Use a polar solvent system, such as ethyl acetate/methanol or dichloromethane/methanol, to achieve good separation of the starting material, intermediates, and the final product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q4: What are the recommended purification methods for this compound?
A4: Due to the presence of both a carboxylic acid and a hydroxyl group, the product is quite polar.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., water/ethanol, ethanol/ether) can be effective.
-
Column Chromatography: Silica gel chromatography using a polar eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) is a common method for purifying polar compounds.
-
Ion-Exchange Chromatography: This technique can be very effective for separating the acidic product from neutral or basic impurities.
Troubleshooting Guides
Route A: Oxidation of 4-(2-hydroxyethyl)-2-methylpyridine
This route is a common strategy for preparing picolinic acids. However, the presence of the hydroxyethyl group introduces potential complications.
Problem 1: Low yield of this compound with significant byproduct formation.
| Possible Cause | Suggested Solution |
| Over-oxidation of the hydroxyethyl group: Strong oxidizing agents like potassium permanganate can oxidize the primary alcohol to a carboxylic acid, leading to dicarboxylic acid byproducts. | - Use a milder oxidizing agent such as selenium dioxide. - Protect the hydroxyl group as an ester (e.g., acetate) or an ether (e.g., TBDMS) before oxidation. The protecting group can be removed after the oxidation step. |
| Decarboxylation of the product: Picolinic acids can be susceptible to decarboxylation at high temperatures. | - Perform the oxidation at the lowest effective temperature. - If using a strong oxidant that requires heating, carefully control the reaction temperature and time. |
| Incomplete oxidation: The methyl group is not fully converted to the carboxylic acid. | - Increase the reaction time or temperature cautiously. - Use a stoichiometric excess of the oxidizing agent. |
Problem 2: Difficulty in isolating the product from inorganic salts (e.g., manganese dioxide from permanganate oxidation).
| Possible Cause | Suggested Solution |
| Inadequate filtration: Fine precipitates of inorganic byproducts can be difficult to remove completely by simple filtration. | - Filter the hot reaction mixture through a pad of celite to aid in the removal of finely divided solids. - After initial filtration, allow the filtrate to cool and re-filter if more precipitate forms. |
| Product co-precipitation with salts: The product may adsorb onto the surface of the inorganic byproducts. | - Wash the filtered solid thoroughly with hot water to recover any adsorbed product. - Acidify the filtrate to the isoelectric point of the picolinic acid (typically around pH 3-4) to precipitate the product, leaving inorganic salts in the solution. |
Route B: Hydrolysis of 4-(2-hydroxyethyl)-2-cyanopyridine
Hydrolysis of a nitrile is a robust method, but conditions need to be carefully controlled to avoid side reactions.
Problem 1: Incomplete hydrolysis of the nitrile to the carboxylic acid.
| Possible Cause | Suggested Solution |
| Insufficiently harsh conditions: The nitrile group on the electron-deficient pyridine ring can be resistant to hydrolysis. | - Acid Hydrolysis: Use a strong acid such as concentrated sulfuric acid or hydrochloric acid and heat the reaction mixture. - Base Hydrolysis: Use a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification. |
| Formation of the amide intermediate: The hydrolysis may stop at the amide stage. | - Increase the reaction time and/or temperature to drive the hydrolysis to completion. |
Problem 2: Degradation of the starting material or product under harsh hydrolysis conditions.
| Possible Cause | Suggested Solution |
| Dehydration of the hydroxyethyl group: Strong acids and high temperatures can lead to the elimination of water from the hydroxyethyl group, forming a vinylpyridine derivative. | - Use milder hydrolysis conditions if possible, for example, enzymatic hydrolysis or metal-catalyzed hydrolysis. - Protect the hydroxyl group before hydrolysis and deprotect it in a subsequent step. |
| Polymerization of vinylpyridine byproducts: Any vinylpyridine formed can polymerize under acidic conditions. | - Carefully control the reaction temperature to minimize dehydration. - If vinylpyridine formation is observed, consider a different synthetic route. |
Experimental Protocols
Protocol A: Synthesis via Oxidation of 4-(2-hydroxyethyl)-2-methylpyridine (with hydroxyl protection)
-
Protection of the Hydroxyl Group:
-
Dissolve 4-(2-hydroxyethyl)-2-methylpyridine in dichloromethane.
-
Add triethylamine (1.2 equivalents) and cool the mixture to 0°C.
-
Slowly add acetic anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(2-acetoxyethyl)-4-methylpyridine.
-
-
Oxidation of the Methyl Group:
-
To a solution of 2-(2-acetoxyethyl)-4-methylpyridine in water, add potassium permanganate (3 equivalents) portion-wise over 1 hour.
-
Heat the mixture to 80°C and stir for 6 hours.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide. Wash the solid with hot water.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Deprotection and Isolation:
-
To the concentrated aqueous solution, add concentrated hydrochloric acid and reflux for 2 hours to hydrolyze the acetate group.
-
Cool the solution and adjust the pH to approximately 3.5 with a saturated solution of sodium carbonate.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Protocol B: Synthesis via Hydrolysis of 4-(2-hydroxyethyl)-2-cyanopyridine
-
Preparation of 4-(2-hydroxyethyl)-2-cyanopyridine (Conceptual):
-
This intermediate could potentially be synthesized from a suitable starting material such as 4-bromo-2-cyanopyridine via a cross-coupling reaction with a protected ethylene glycol equivalent, followed by deprotection.
-
-
Hydrolysis of the Nitrile:
-
Add 4-(2-hydroxyethyl)-2-cyanopyridine to concentrated sulfuric acid.
-
Heat the mixture to 100°C and stir for 4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution while keeping the temperature below 20°C.
-
Adjust the pH to 3.5 with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Data Presentation
Table 1: Troubleshooting Summary for Oxidation Route (Route A)
| Issue | Potential Cause | Key Parameters to Optimize | Analytical Observation |
| Low Yield | Over-oxidation | Oxidizing agent, Temperature, Protection of -OH | Multiple spots on TLC, MS data showing dicarboxylic acid |
| Low Yield | Decarboxylation | Temperature, Reaction time | Gas evolution, Absence of product peak in HPLC/NMR |
| Impure Product | Inorganic Salts | Filtration method, pH adjustment | Ash content in final product, Poor solubility |
Table 2: Troubleshooting Summary for Nitrile Hydrolysis Route (Route B)
| Issue | Potential Cause | Key Parameters to Optimize | Analytical Observation |
| Incomplete Reaction | Insufficiently harsh conditions | Acid/Base concentration, Temperature, Time | Presence of starting material and/or amide on TLC/HPLC |
| Low Yield | Side reactions (e.g., dehydration) | Temperature, Acid concentration | Formation of non-polar byproducts on TLC, MS data of vinylpyridine |
| Difficult Purification | Product polarity | pH of extraction, Chromatography solvent system | Emulsion formation during extraction, Poor separation on column |
Visualizations
Caption: Synthetic workflow for Route A: Oxidation with hydroxyl protection.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: 4-(2-Hydroxyethyl)picolinic Acid in Signal Enhancement
Disclaimer: Due to the limited availability of specific data on the use of 4-(2-Hydroxyethyl)picolinic acid for signal enhancement, this guide is based on the established principles and methodologies for picolinic acid and its derivatives. The troubleshooting advice provided is based on analogous chemical structures and their behavior in signal enhancement assays.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind signal enhancement using picolinic acid derivatives?
Picolinic acid and its derivatives can be used in certain assays to enhance signals, particularly in fluorescence-based detection and mass spectrometry. In fluorescence assays, they can form chelates with metal ions that, upon excitation, exhibit fluorescence. For example, picolinic acid can form a fluorescent complex with zinc acetate after UV irradiation, which is utilized for its sensitive detection in HPLC.[1][2] In mass spectrometry, derivatization with picolinic acid can improve the ionization efficiency of peptides, leading to signal enhancement.
Q2: I am observing low or no signal enhancement with this compound. What are the potential causes?
Poor signal enhancement can stem from several factors:
-
Suboptimal Reagent Concentration: The concentration of this compound, as well as any co-reagents (e.g., metal ions), is critical.
-
Incorrect pH: The pH of the reaction buffer can significantly influence the formation of the signal-enhancing complex.[3]
-
Reagent Degradation: The stability of this compound and other reagents may be compromised.
-
Instrument Settings: Incorrect settings on the detector (e.g., excitation/emission wavelengths for fluorescence) will lead to poor signal acquisition.
-
Interfering Substances: Components in the sample matrix may quench the signal or interfere with the enhancement reaction.
Q3: Can this compound interfere with my assay?
Yes, like many small molecules, it is possible for this compound to interfere with an assay. Potential interferences include:
-
Fluorescence Quenching: The compound itself or its degradation products might quench the fluorescence of your reporter molecule.
-
Chelation Effects: As a derivative of picolinic acid, it may chelate essential metal ions in your assay, leading to inhibition of metalloenzymes.[4]
-
Non-specific Binding: The compound could bind to proteins or other macromolecules in your assay, leading to conformational changes or steric hindrance.
Troubleshooting Guide
Issue 1: Low Fluorescence Signal
Question: I am using a fluorescence-based assay and see a very weak signal after adding this compound. How can I improve this?
Answer:
-
Optimize Concentrations: Systematically vary the concentration of this compound and any necessary co-factors (e.g., zinc acetate). For a similar picolinic acid assay, a concentration of 3.0 mmol/L of zinc acetate was found to be optimal.[1]
-
Verify pH: Check and optimize the pH of your assay buffer. The fluorescence intensity of picolinic acid-zinc complexes is highly pH-dependent, with optimal signals often observed in acidic conditions (e.g., pH 3.0).[1][3]
-
Check Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are correctly set for the expected fluorophore. For the picolinic acid-zinc complex, excitation is at 336 nm and emission is at 448 nm.[1][2]
-
Increase Incubation Time: Allow sufficient time for the signal enhancement reaction to occur. This may need to be empirically determined.
-
Assess Reagent Quality: Ensure that your stock solution of this compound has not degraded. Prepare fresh solutions and store them appropriately.
Issue 2: High Background Signal
Question: My background fluorescence is very high, masking the specific signal enhancement. What can I do?
Answer:
-
Use High-Purity Reagents: Impurities in your reagents, including this compound or solvents, can contribute to high background. Use reagents of the highest possible purity.
-
Optimize Blank Subtraction: Ensure you are using an appropriate blank control (e.g., all assay components except the analyte) and that the blank subtraction is performed correctly.
-
Wash Steps: If your assay involves immobilized components (e.g., ELISA), incorporate stringent wash steps to remove unbound fluorescent molecules.
-
Buffer Composition: Certain buffer components can be autofluorescent. Test different buffer systems to find one with a lower background signal. The addition of triethylamine (3.5 mmol/L) to a mobile phase has been shown to stabilize the baseline in some picolinic acid assays.[1]
Issue 3: Signal Instability or Rapid Decay
Question: The enhanced signal is not stable and decays quickly. How can I address this?
Answer:
-
Photobleaching: The fluorophore may be susceptible to photobleaching. Reduce the excitation light intensity or the exposure time during measurement.
-
Chemical Stability: The fluorescent complex may be chemically unstable. Investigate the stability of the complex over time and try to perform measurements within the window of maximum stability. Picolinic acid itself is a stable compound, but its fluorescent complexes may not be.[4]
-
Temperature Effects: Temperature can affect reaction rates and complex stability. Ensure your assays are performed at a consistent and optimized temperature.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from a published HPLC method for the fluorescence detection of picolinic acid, which may serve as a starting point for optimizing assays with this compound.
| Parameter | Value | Reference |
| HPLC Column | Capcell Pak C18 | [1][2] |
| Mobile Phase | 0.1 mol/L Sodium Phosphate (pH 3.0) | [1][2] |
| Zinc Acetate Concentration | 3.0 mmol/L | [1] |
| Triethylamine Concentration | 3.5 mmol/L | [1] |
| Flow Rate | 0.8 mL/min | [1][2] |
| Excitation Wavelength | 336 nm | [1][2] |
| Emission Wavelength | 448 nm | [1][2] |
| Linear Range | 0.89 to 455 pmol | [1][2] |
| Detection Limit (S/N=3) | 0.30 pmol | [2] |
Experimental Protocols
Protocol: HPLC with Post-Column Derivatization for Picolinic Acid Detection
This protocol is adapted from a method for the fluorometric determination of picolinic acid and can be used as a basis for developing a method for this compound.[1][2]
1. Reagent Preparation:
- Mobile Phase: Prepare a 0.1 mol/L sodium phosphate solution and adjust the pH to 3.0. Add zinc acetate to a final concentration of 3.0 mmol/L and triethylamine to a final concentration of 3.5 mmol/L. Filter the solution through a 0.45 µm filter.
- Sample Preparation: For serum samples, deproteinize by adding perchloric acid, followed by neutralization with potassium hydroxide. Centrifuge and dilute the supernatant with the mobile phase.
2. HPLC System Setup:
- Column: Capcell Pak C18 or equivalent.
- Flow Rate: 0.8 mL/min.
- Injection Volume: 20 µL.
3. Post-Column Reaction:
- The column effluent is passed through a photoreaction tube.
- Irradiate the effluent with a UV lamp.
4. Fluorescence Detection:
- Set the fluorescence detector to an excitation wavelength of 336 nm and an emission wavelength of 448 nm.
5. Data Analysis:
- Quantify the analyte by comparing the peak area to a standard curve prepared with known concentrations of the compound.
Visualizations
Caption: A logical workflow for troubleshooting poor signal enhancement.
Caption: Proposed mechanism for fluorescence signal generation.
References
- 1. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-(2-Hydroxyethyl)picolinic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(2-hydroxyethyl)picolinic acid derivatives.
Troubleshooting Guides
This section addresses specific stability issues that may be encountered during experimental work.
Issue 1: Unexpected Degradation of the Compound in Aqueous Solution
Question: My this compound derivative is degrading rapidly in my aqueous buffer. What are the potential causes and how can I troubleshoot this?
Answer:
Rapid degradation in aqueous solutions is a common issue and can be attributed to several factors, primarily pH-dependent hydrolysis and oxidation.
Possible Causes and Troubleshooting Steps:
-
pH-Dependent Hydrolysis: Picolinic acid derivatives can be susceptible to hydrolysis, especially at non-optimal pH values. The stability of related compounds can be significantly influenced by pH.[1][2][3][4][5]
-
Troubleshooting:
-
pH Screening: Perform a pH stability screen by dissolving the compound in a series of buffers with a pH range from acidic to basic (e.g., pH 2, 4, 7, 9, 12).[1] Analyze the samples at initial and subsequent time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC.[6][7]
-
Adjust Formulation pH: Based on the screening results, adjust the pH of your experimental solution to the range where the compound exhibits maximum stability.
-
-
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the buffer can lead to oxidative degradation.[8][9][10][11] The hydroxyethyl side chain may be susceptible to oxidation.
-
Troubleshooting:
-
Degas Buffers: Degas all aqueous solutions by sparging with an inert gas (e.g., nitrogen or argon) before use.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as EDTA to chelate metal ions that can catalyze oxidation, to your buffer system. However, compatibility and potential interference with your experiment should be evaluated.
-
Control Headspace: Store solutions in vials with minimal headspace and consider flushing the headspace with an inert gas before sealing.
-
-
-
Contaminants in Water or Reagents: Impurities in the water or buffer components can catalyze degradation.
-
Troubleshooting:
-
High-Purity Water: Always use high-purity, HPLC-grade water for the preparation of all solutions.
-
High-Purity Reagents: Utilize high-purity buffer salts and other reagents.
-
-
Issue 2: Photodegradation of the Compound upon Exposure to Light
Question: I've noticed that my compound degrades when left on the lab bench. Could this be due to light exposure?
Answer:
Yes, pyridine-based compounds can be susceptible to photodegradation.[12][13][14][15] Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of degradation products.
Troubleshooting Steps:
-
Protect from Light:
-
Amber Vials: Store and handle all solutions of the compound in amber-colored vials or glassware to protect them from light.
-
Aluminum Foil: If amber glassware is not available, wrap standard clear glassware with aluminum foil.
-
Minimize Exposure: During experiments, minimize the exposure of the compound and its solutions to direct light. Work in a shaded area or use protective coverings.
-
-
Conduct a Photostability Study: To confirm light sensitivity, perform a forced photostability study as per ICH Q1B guidelines.[12][13][14][15][16]
-
Expose a solution of the compound to a controlled light source that provides both UV and visible light.
-
Analyze the sample at various time points and compare it to a control sample kept in the dark. A significant difference in purity will confirm photosensitivity.
-
Issue 3: Thermal Degradation at Elevated Temperatures
Question: My experiment requires heating, and I suspect my this compound derivative is degrading. How can I confirm this and what can I do?
Answer:
Thermal instability can lead to the breakdown of your compound, especially at elevated temperatures.[17][18][19][20]
Troubleshooting Steps:
-
Forced Thermal Degradation Study:
-
Optimize Experimental Conditions:
-
If thermal degradation is confirmed, try to lower the temperature of your experiment if possible.
-
Reduce the duration of heating to the minimum time required.
-
-
Check for Excipient Incompatibility: If the compound is in a formulation, consider the possibility of interactions with other components at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound derivatives?
A1: As a general recommendation, solid picolinic acid derivatives should be stored in a cool, dry, and dark place.[22] Keep the container tightly sealed to protect it from moisture and oxygen. For long-term storage, refrigeration (2-8 °C) is often recommended, but always refer to the supplier's specific instructions.
Q2: How can I identify the degradation products of my compound?
A2: Identifying degradation products typically requires advanced analytical techniques. A common workflow involves:
-
Forced Degradation: Subject your compound to various stress conditions (acid, base, oxidation, heat, light) to generate the degradation products.[8][10][23]
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the degradation products from the parent compound and determine their mass-to-charge ratios. This provides information about their molecular weights.[24]
-
NMR Spectroscopy: For definitive structural elucidation of major degradation products, they may need to be isolated (e.g., by preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What type of analytical method is best for stability studies of these derivatives?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[6][7][25][26] A good stability-indicating method should be able to separate the parent compound from all potential degradation products and impurities, allowing for accurate quantification of the parent compound's purity over time.[7] Reversed-phase HPLC with UV detection is a common starting point.[6][26]
Q4: My compound seems to be degrading, but I'm not seeing any new peaks in my chromatogram. What could be happening?
A4: There are several possibilities:
-
Co-elution: A degradation product may be co-eluting with your parent compound peak. Using a different HPLC column or modifying the mobile phase composition may help to resolve them.
-
Lack of Chromophore: The degradation product may not have a UV chromophore and therefore is not detected by a UV detector. Try using a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
-
Formation of Insoluble Degradants: The degradation product could be insoluble in your sample diluent and may have precipitated out of the solution.
-
Formation of Volatile Degradants: The degradant could be a volatile compound that is lost during sample preparation.
Quantitative Data Summary
| Stress Condition | Temperature | Duration | Percent Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 60°C | 24 hours | 15% | Hydrolysis of potential ester or amide analogs |
| 0.1 M HCl | ||||
| Base Hydrolysis | 60°C | 8 hours | 25% | Hydrolysis of potential ester or amide analogs |
| 0.1 M NaOH | ||||
| Oxidative | Room Temp | 24 hours | 10% | Oxidation of the hydroxyethyl side chain |
| 3% H₂O₂ | ||||
| Thermal (Solid) | 80°C | 72 hours | 5% | Decarboxylation, side-chain reactions |
| Photostability | 25°C | 1.2 million lux hours | 20% | Photodegradation of the pyridine ring |
| (ICH Q1B) | 200 W h/m² |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Neutral Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of purified water.
-
Incubate at the same temperature as the acid and base hydrolysis samples.
-
Withdraw aliquots at the same time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidative Stress:
-
Analysis: Analyze the samples promptly by HPLC.
Protocol 3: Forced Degradation Study - Photostability
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a suitable transparent container.
-
Solution State: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a transparent vial.
-
-
Exposure:
-
Expose the samples to a light source compliant with ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14][15]
-
Prepare control samples by wrapping identical containers in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.
-
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
Protocol 4: Forced Degradation Study - Thermal Stability
-
Sample Preparation: Place the solid compound in a vial.
-
Exposure: Place the vial in a calibrated oven at a high temperature (e.g., 80°C).[21]
-
Time Points: Store the sample for a specified period (e.g., 1, 3, 7 days).
-
Analysis: At each time point, remove a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. ChemPap-2021-75-5739--Development of methodology for the study of API sensitivity [uanlch.vscht.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. lubesngreases.com [lubesngreases.com]
- 6. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jordilabs.com [jordilabs.com]
- 14. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 15. database.ich.org [database.ich.org]
- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. gmpsop.com [gmpsop.com]
- 18. fda.gov [fda.gov]
- 19. Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. scispace.com [scispace.com]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. The degradation of 2-picolinic acid_Chemicalbook [chemicalbook.com]
- 25. web.vscht.cz [web.vscht.cz]
- 26. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(2-Hydroxyethyl)picolinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(2-Hydroxyethyl)picolinic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Recrystallization: Oiling Out | The compound's solubility in the chosen solvent is too high at the cooling temperature, or the cooling process is too rapid. | - Add a small amount of a miscible anti-solvent (a solvent in which the compound is poorly soluble) to the hot solution until slight turbidity appears, then reheat to dissolve and cool slowly.- Ensure a gradual cooling process. Allow the solution to cool to room temperature before placing it in an ice bath.[1] |
| Recrystallization: No Crystal Formation | The solution is not supersaturated, or nucleation is inhibited. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| Recrystallization: Low Recovery | The compound is too soluble in the recrystallization solvent, even at low temperatures. | - Choose a different solvent or a solvent mixture where the compound has a steep solubility curve (high solubility at high temperature and low solubility at low temperature).- Minimize the amount of hot solvent used to dissolve the compound. |
| Column Chromatography: Streaking/Tailing of the Compound Spot on TLC/Column | The compound is interacting too strongly with the stationary phase, possibly due to its acidic nature. | - Add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid group.[2] |
| Column Chromatography: Poor Separation from Polar Impurities | The mobile phase is too polar, causing the compound and impurities to elute together. | - Decrease the polarity of the mobile phase. For reverse-phase chromatography, this means increasing the aqueous component. For normal-phase, increase the non-polar component. |
| General: Product is not reaching desired purity (≥98%) | The chosen purification technique is not effective for the specific impurities present. | - A combination of purification techniques may be necessary. For example, perform an initial purification by column chromatography followed by a final recrystallization step to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the best recrystallization solvents for this compound?
-
Good single solvents to investigate would be water, ethanol, or methanol. Picolinic acid is very soluble in water and moderately soluble in ethanol.[3][4] The presence of the hydroxyethyl group will likely increase its polarity and solubility in these solvents.
-
Solvent/anti-solvent systems are often effective. Common combinations for polar compounds include:
-
Methanol/Water
-
Ethanol/Water
-
Acetone/Water[5]
-
Dichloromethane/Hexanes
-
-
A general approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should yield crystals.[1]
Q2: What type of column chromatography is recommended for this compound?
A2: Both normal-phase and reverse-phase chromatography can be considered.
-
Normal-Phase Chromatography: Using a silica gel stationary phase is a common starting point. Due to the polar and acidic nature of the compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended. To prevent peak tailing, adding a small amount of acetic or formic acid to the mobile phase is often necessary.[2]
-
Reverse-Phase Chromatography (RPC): A C18 stationary phase is a good choice. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol. An acidic modifier (e.g., formic acid or trifluoroacetic acid) is usually required to ensure the carboxylic acid is protonated, leading to better retention and peak shape.
Q3: My purified this compound appears as a tan or off-white solid. Is this normal?
A3: While pure picolinic acid is a white solid, impure samples can appear tan.[6] If your product is colored, it may indicate the presence of impurities. Further purification by recrystallization or column chromatography may be necessary to obtain a white, crystalline solid. The use of activated carbon during recrystallization can sometimes help remove colored impurities.
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing an acidic modifier is a good starting point. Purity is determined by the relative area of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify any residual solvents or impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.
Solubility Data for Picolinic Acid (Parent Compound)
This table provides solubility data for picolinic acid, which can serve as a useful reference for selecting purification solvents for this compound. The addition of the 2-hydroxyethyl group is expected to increase the polarity and may alter these solubilities.
| Solvent | Solubility ( g/100 g of solvent) at 25°C | Reference |
| Water | Very soluble | [3] |
| Ethanol | 6.89 | [3] |
| Diethyl Ether | Difficulty soluble | [3] |
| Chloroform | Difficulty soluble | [3] |
| Benzene | Difficulty soluble | [3] |
| Carbon Disulfide | Insoluble | [3] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography Protocol (Normal Phase)
-
Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., hexanes/ethyl acetate 9:1 with 0.1% acetic acid). Gradually increase the polarity of the mobile phase (e.g., to hexanes/ethyl acetate 1:1 with 0.1% acetic acid) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A simplified workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Overcoming Matrix Effects with 4-(2-Hydroxyethyl)picolinic Acid (HEPA) Derivatization
Welcome to the technical support center for 4-(2-Hydroxyethyl)picolinic acid (HEPA) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for using HEPA to enhance the analysis of hydroxyl-containing compounds by liquid chromatography-mass spectrometry (LC-MS), particularly in complex biological matrices.
Disclaimer: this compound (HEPA) is a structural analog of picolinic acid. Currently, there is limited published data specifically on the use of HEPA as a derivatization agent. The information provided here is based on the well-established use of picolinic acid for the derivatization of hydroxyl groups and is expected to be largely applicable to HEPA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HEPA) derivatization and why is it used?
A1: HEPA derivatization is a chemical modification technique used to improve the analytical properties of molecules containing hydroxyl (-OH) groups for LC-MS analysis. The primary goal is to overcome matrix effects, which are interferences from other components in a sample that can suppress or enhance the signal of the analyte of interest, leading to inaccurate quantification. By attaching the HEPA molecule to the analyte, its ionization efficiency in the mass spectrometer is significantly increased, leading to a stronger signal and improved sensitivity.
Q2: What types of compounds can be derivatized with HEPA?
A2: HEPA is expected to react with primary and secondary hydroxyl groups. This makes it suitable for a wide range of compounds, including:
-
Steroids and corticosteroids
-
Hydroxylated metabolites of drugs
-
Certain classes of lipids
-
Other small molecules containing alcohol functionalities
Q3: How does HEPA derivatization help in overcoming matrix effects?
A3: HEPA derivatization helps mitigate matrix effects in several ways:
-
Signal Enhancement: The picolinoyl group introduced by HEPA is readily protonated, leading to a significant increase in the analyte's signal in positive-ion electrospray ionization (ESI) mode. This can elevate the analyte signal above the background noise and the suppressive effects of the matrix.
-
Chromatographic Shift: The derivatization alters the chemical properties of the analyte, which can shift its retention time on the LC column. This may move the analyte to a "cleaner" region of the chromatogram, away from co-eluting matrix components that cause ion suppression.
-
Improved Specificity: Derivatization increases the mass of the analyte, moving it to a higher m/z range in the mass spectrum, which can be less crowded with interfering ions.
Q4: What are the potential advantages of using HEPA over picolinic acid?
A4: While direct comparative data is not yet available, the 2-hydroxyethyl substituent on the HEPA molecule may offer some potential advantages:
-
Modified Polarity: The hydroxyl group on the HEPA tag could slightly increase the polarity of the derivatized analyte. This might be beneficial for altering chromatographic selectivity to achieve better separation from specific matrix interferences.
-
Alternative Fragmentation: The hydroxyethyl group could potentially provide an additional fragmentation pathway in tandem MS (MS/MS), which might be useful for confirmatory analysis.
Q5: What instrumentation is required for analyzing HEPA-derivatized samples?
A5: You will need a standard liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no derivatization product observed | 1. Presence of water: The mixed anhydride reaction is sensitive to moisture. | 1. Ensure all solvents (especially acetonitrile) are anhydrous. Dry the sample completely before adding the derivatization reagent. Store reagents in a desiccator.[1] |
| 2. Degraded reagents: The derivatization reagents may have degraded over time. | 2. Prepare the picolinic derivatization solution fresh before each use.[1] | |
| 3. Incorrect reaction conditions: Temperature, time, or pH may not be optimal. | 3. Ensure the reaction is carried out at the recommended temperature and for the specified duration. The presence of a base like triethylamine is crucial. | |
| 4. Inactive analyte functional group: The hydroxyl group may be sterically hindered. | 4. Consider increasing the reaction temperature or time. However, be aware of potential side reactions. | |
| Multiple or unexpected peaks in the chromatogram | 1. Side reactions: The derivatizing agent may react with other functional groups or impurities. | 1. Optimize the reaction conditions (e.g., lower temperature, shorter reaction time). Purify the sample before derivatization if possible. |
| 2. Incomplete reaction: Both the derivatized and underivatized analyte are present. | 2. Increase the reaction time or the amount of derivatizing reagent. Ensure proper mixing. | |
| 3. Degradation of the derivative: The derivatized product may not be stable. | 3. Analyze the samples as soon as possible after derivatization. Store derivatized samples at low temperatures and protected from light. | |
| High background or interfering peaks | 1. Excess derivatization reagents: Unreacted reagents can cause significant background signal. | 1. Optimize the amount of derivatization reagent used. Incorporate a sample clean-up step after derivatization (e.g., solid-phase extraction) to remove excess reagents. |
| 2. Contaminated solvents or reagents: Impurities can be derivatized and interfere with the analysis. | 2. Use high-purity solvents and reagents. Run a reagent blank to identify any interfering peaks. | |
| Poor peak shape (tailing or fronting) | 1. Chromatographic issues: The derivatized analyte may have poor interaction with the stationary phase. | 1. Optimize the LC method (e.g., gradient, mobile phase composition, column chemistry). The increased polarity from the HEPA tag might require adjustments to the mobile phase. |
| 2. Column overload: Injecting too much sample. | 2. Dilute the sample before injection. | |
| Inconsistent results/poor reproducibility | 1. Variability in derivatization efficiency: Inconsistent reaction conditions between samples. | 1. Ensure precise and consistent addition of all reagents and control the reaction time and temperature carefully. Use of an autosampler for reagent addition can improve precision. |
| 2. Matrix effects still present: The derivatization did not completely eliminate ion suppression. | 2. Further optimize the sample preparation method to remove more of the interfering matrix components. Use a stable isotope-labeled internal standard that is also derivatized. |
Quantitative Data Summary
The following table summarizes the reported enhancement in sensitivity for the derivatization of various hydroxyl-containing compounds with picolinic acid. Similar improvements can be anticipated with HEPA derivatization.
| Analyte Class | Fold Increase in ESI Response (Positive Mode) | Reference |
| Corticosteroids | 5 - 10 times | [2] |
| Hydroxy-androgens | Allows detection down to 1 pg on-column | [1] |
Experimental Protocols
Detailed Methodology for HEPA Derivatization of Hydroxyl-Containing Compounds
This protocol is adapted from established methods for picolinic acid derivatization.[1][2]
Materials:
-
This compound (HEPA)
-
2-Methyl-6-nitrobenzoic anhydride (MNBAn)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous acetonitrile
-
Quench solution (e.g., water or a weak aqueous acid)
-
Sample containing the hydroxyl-compound, dried completely
Procedure:
-
Preparation of HEPA Derivatization Solution (Prepare fresh):
-
In a glass vial, dissolve DMAP (e.g., 20 mg), HEPA (e.g., 50 mg), and MNBAn (e.g., 40 mg) in anhydrous acetonitrile (e.g., 1 mL).[1]
-
Gently shake or vortex to dissolve all components completely.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of the freshly prepared HEPA derivatization solution.
-
Add 40 µL of TEA.
-
Vortex or shake the mixture at approximately 500 RPM for 90 minutes at room temperature.[1]
-
-
Quenching the Reaction:
-
After the incubation period, add 1 mL of the quench solution to the reaction mixture.
-
Mix gently by pipetting up and down.
-
-
Sample Clean-up (Optional but Recommended):
-
To remove excess reagents and salts, a solid-phase extraction (SPE) step can be performed. The choice of SPE sorbent will depend on the properties of the derivatized analyte.
-
-
LC-MS/MS Analysis:
-
Evaporate the sample to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS injection (e.g., 60% acetonitrile in water).
-
Analyze using an appropriate LC gradient and MS/MS parameters for the derivatized analyte.
-
Visualizations
Experimental Workflow for HEPA Derivatization
Caption: Workflow for HEPA derivatization of hydroxyl-containing compounds.
HEPA Derivatization Reaction Mechanism (Mixed Anhydride Method)
Caption: HEPA derivatization of a hydroxyl group via a mixed anhydride intermediate.
How HEPA Derivatization Overcomes Matrix Effects
Caption: Logical diagram of how HEPA derivatization mitigates matrix effects.
References
How to improve the reproducibility of 4-(2-Hydroxyethyl)picolinic acid experiments
Welcome to the technical support center for 4-(2-Hydroxyethyl)picolinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure consistency and accuracy in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a derivative of picolinic acid, a metabolite of tryptophan. Picolinic acid and its derivatives are known for their roles as metal ion chelators and their potential applications in neuroprotective, immunological, and anti-proliferative research.[1] The 2-hydroxyethyl substituent may modify its biological activity, solubility, and pharmacokinetic properties.
Q2: What are the recommended storage conditions for this compound?
It is recommended to store this compound at room temperature.[2] For long-term storage, especially in solution, refrigeration at 2-8°C is advisable to minimize potential degradation.
Q3: What solvents are suitable for dissolving this compound?
Based on the solubility of the parent compound, picolinic acid, this compound is expected to be highly soluble in water and other polar protic solvents like ethanol. Its solubility is likely lower in aprotic polar solvents such as acetonitrile and significantly lower in non-polar organic solvents.[3]
Q4: How can I verify the purity of my this compound sample?
The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A typical purity for commercially available samples is ≥98%.[2]
Troubleshooting Guides
Synthesis
Problem: Low or no yield during synthesis.
-
Possible Cause 1: Incomplete oxidation of the starting material. If you are synthesizing from a picoline derivative, the oxidation step is critical.
-
Solution: Ensure the correct stoichiometry of the oxidizing agent (e.g., potassium permanganate) is used. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gradual addition of the oxidizing agent and maintaining the optimal reaction temperature are crucial.[4]
-
-
Possible Cause 2: Sub-optimal reaction conditions. Temperature, reaction time, and pH can significantly impact the yield.
-
Solution: Review the literature for analogous syntheses and optimize these parameters. For instance, some reactions may require heating to ensure completion.[4]
-
-
Possible Cause 3: Degradation of the product. Picolinic acid derivatives can be susceptible to degradation under harsh conditions.
-
Solution: Avoid excessively high temperatures or extreme pH values during workup and purification.
-
Problem: Formation of chlorinated byproducts.
-
Possible Cause: Use of thionyl chloride for acid chloride formation. The reaction of picolinic acid with thionyl chloride can sometimes lead to chlorination of the pyridine ring, particularly at the 4-position.[1]
-
Solution 1: Use an alternative reagent for acid chloride formation, such as oxalyl chloride with a catalytic amount of DMF.
-
Solution 2: Carefully control the reaction temperature and time when using thionyl chloride.
-
Solution 3: The chlorinated byproduct can often be separated from the desired product by column chromatography.[1]
-
Purification
Problem: Difficulty in removing inorganic salt impurities.
-
Possible Cause: Contamination from reagents used in synthesis or workup. For example, if potassium permanganate is used for oxidation, potassium salts can be a common impurity.[4]
-
Solution: The hydrochloride salt of picolinic acid can be purified by dissolving it in hot absolute ethanol and filtering off the insoluble inorganic salts. The purified product can then be crystallized by adding an equal volume of dry ether.[4]
-
Problem: Product is an oil or does not crystallize.
-
Possible Cause 1: Presence of impurities. Residual solvents or byproducts can inhibit crystallization.
-
Solution: Ensure the product is of high purity before attempting crystallization. Additional purification steps like column chromatography may be necessary.
-
-
Possible Cause 2: Inappropriate crystallization solvent.
-
Solution: Experiment with a range of solvents and solvent systems. Given the polar nature of the molecule, polar protic solvents or mixtures with less polar co-solvents are good starting points.
-
Experimental Use
Problem: Inconsistent results in biological assays.
-
Possible Cause 1: Degradation of the compound in solution.
-
Solution: Prepare fresh solutions of this compound for each experiment. If solutions need to be stored, they should be kept at 2-8°C and protected from light. A stability study of the compound in the specific assay buffer can be performed by HPLC analysis over time.
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution: Accurately weigh the compound using a calibrated analytical balance. Ensure complete dissolution in the chosen solvent. The concentration can be verified by UV-Vis spectrophotometry if a molar extinction coefficient is known or by quantitative NMR (qNMR).
-
-
Possible Cause 3: Interaction with metal ions in the media. Picolinic acid and its derivatives are known to chelate metal ions, which could affect their biological activity.
-
Solution: Be aware of the composition of your cell culture media or assay buffer. The presence of divalent or trivalent cations could influence the effective concentration of the compound.
-
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a hypothetical procedure based on the known synthesis of picolinic acid derivatives.
-
Oxidation of 4-(2-Hydroxyethyl)picoline: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-Hydroxyethyl)picoline in water.
-
Slowly add potassium permanganate in portions to the solution. The reaction is exothermic and the temperature should be monitored.
-
After the initial exothermic reaction subsides, heat the mixture on a steam bath until the purple color of the permanganate has disappeared (approximately 2-3 hours).[4]
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings, then concentrate under reduced pressure.
-
Acidify the concentrated solution with hydrochloric acid to a pH of approximately 3-4.
-
The crude product may precipitate upon acidification. If not, evaporate the solution to dryness under reduced pressure.
-
Extract the solid residue with hot ethanol to separate the product from inorganic salts.[4]
-
Cool the ethanol extract to induce crystallization. The resulting crystals can be collected by filtration.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Characterization by NMR and HPLC
-
¹H NMR: The proton NMR spectrum should be acquired in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The expected signals would include those for the pyridine ring protons and the protons of the 2-hydroxyethyl group.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carboxylic acid carbon, the pyridine ring carbons, and the carbons of the 2-hydroxyethyl group.
-
HPLC: A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of water with a small amount of formic acid (for pH control) and acetonitrile.[5] The purity can be determined by the relative peak area.
Data Presentation
Table 1: Physicochemical Properties of Picolinic Acid (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₂ | [6] |
| Molecular Weight | 123.11 g/mol | [6] |
| Melting Point | 136.5 °C | [6] |
| Solubility in Water | 960 mg/mL at 20 °C | [6] |
| pKa | 0.99 | [6] |
Table 2: Troubleshooting Summary for Synthesis
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete oxidation | Monitor reaction by TLC, ensure correct stoichiometry of reagents |
| Sub-optimal reaction conditions | Optimize temperature, time, and pH | |
| Chlorinated Byproduct | Use of thionyl chloride | Use alternative reagents or purify by column chromatography |
| Inorganic Salt Impurity | Reagent contamination | Recrystallize from absolute ethanol |
Visualizations
Caption: A general experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting flowchart for addressing low yield in the synthesis of this compound.
References
- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Refining mass spectrometry parameters for 4-(2-Hydroxyethyl)picolinic acid derivatives
Welcome to the technical support center for the mass spectrometry analysis of 4-(2-Hydroxyethyl)picolinic acid and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical initial instrument settings for analyzing this compound derivatives by LC-MS/MS?
A1: For initial analysis of this compound derivatives, we recommend starting with the following parameters, which can be further optimized for your specific compound and instrumentation. These settings are based on general parameters for small polar molecules and picolinic acid-derivatized compounds.
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temp. | 350 - 450 °C |
| Cone Voltage | 20 - 40 V |
| Collision Gas | Argon |
| Collision Energy | Start with a ramp of 10-30 eV |
Q2: What is the expected primary ion in the mass spectrum of this compound in positive ESI mode?
A2: In positive ESI mode, you can expect the primary ion to be the protonated molecule, [M+H]⁺. Due to the presence of the basic pyridine nitrogen, protonation is generally efficient. It is also possible to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if the mobile phase or sample contains these salts.
Q3: What are the predicted fragmentation patterns for this compound derivatives in MS/MS?
A3: While specific fragmentation will depend on the exact derivative, some general fragmentation pathways can be predicted based on the core structure. The most likely fragmentations involve the loss of the hydroxyethyl group and cleavages related to the carboxylic acid moiety.
Table 2: Predicted Product Ions for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Notes |
| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | Loss of water from the hydroxyethyl group. |
| [M+H]⁺ | [M+H - C₂H₄O]⁺ | 44 | Loss of acetaldehyde from the hydroxyethyl group. |
| [M+H]⁺ | [M+H - CO₂]⁺ | 44 | Decarboxylation of the picolinic acid. |
| [M+H]⁺ | [M+H - H₂O - CO]⁺ | 46 | Sequential loss of water and carbon monoxide. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound derivatives.
Problem 1: Poor Signal Intensity or No Peak Detected
-
Possible Cause 1: Suboptimal Ionization.
-
Solution: Ensure you are using positive electrospray ionization (ESI+), as the pyridine nitrogen is readily protonated. If signal remains low, consider that in-source fragmentation may be occurring.[1] Try lowering the cone/fragmentor voltage to reduce premature fragmentation. Also, check for the presence of common adducts like [M+Na]⁺ and [M+K]⁺ which might be more stable.[2][3]
-
-
Possible Cause 2: Inefficient Desolvation.
-
Solution: this compound is a polar molecule. Increase the desolvation gas temperature and flow rate to improve the removal of solvent molecules from the analyte ions. Refer to your instrument's manual for optimal ranges.
-
-
Possible Cause 3: Matrix Effects.
-
Solution: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. Improve sample clean-up using solid-phase extraction (SPE). Alternatively, modify your chromatographic method to better separate the analyte from interfering matrix components.
-
Problem 2: Unstable Signal or Fluctuating Intensity
-
Possible Cause 1: Mobile Phase Incompatibility.
-
Solution: Ensure your mobile phase is LC-MS grade and contains an appropriate modifier to aid ionization, such as 0.1% formic acid. Avoid non-volatile buffers like phosphate buffers, as they can contaminate the ion source.
-
-
Possible Cause 2: Contamination of the Ion Source.
-
Solution: The ion source can become contaminated over time, leading to signal instability. Follow your instrument manufacturer's procedure for cleaning the ion source components, including the capillary and cone.
-
Problem 3: Unexpected Peaks in the Mass Spectrum
-
Possible Cause 1: In-source Fragmentation.
-
Solution: The hydroxyethyl group can be susceptible to in-source fragmentation, leading to the appearance of fragment ions in the full scan spectrum.[1][4] To confirm this, gradually decrease the cone/fragmentor voltage and observe if the intensity of the unexpected peaks decreases while the intensity of the [M+H]⁺ ion increases.
-
-
Possible Cause 2: Presence of Isomers.
-
Solution: If you are working with a mixture of positional isomers of your derivative, they may have the same mass but different fragmentation patterns.[2] Ensure your chromatographic method is capable of separating these isomers. A UPLC or a longer HPLC column with a shallower gradient may be necessary.
-
-
Possible Cause 3: Adduct Formation.
-
Solution: In addition to the protonated molecule, you may observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile ([M+CH₃CN+H]⁺) from the mobile phase.[2][3][5][6] These can be confirmed by their characteristic mass differences. If adduct formation is problematic, use high-purity solvents and minimize the use of glassware that could be a source of sodium or potassium ions.
-
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., methanol or water).
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration.
-
Sample Extraction (from a biological matrix): a. To 100 µL of sample (e.g., plasma, urine), add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol 2: Collision Energy Optimization
-
Infusion: Infuse a standard solution of the analyte directly into the mass spectrometer at a constant flow rate.
-
Precursor Ion Selection: In the MS/MS mode, select the [M+H]⁺ ion as the precursor ion.
-
Collision Energy Ramp: Program the instrument to ramp the collision energy over a range (e.g., 5 to 50 eV) while monitoring the intensity of the product ions.
-
Data Analysis: Plot the intensity of each product ion as a function of the collision energy. The optimal collision energy for each transition is the value that produces the maximum intensity for the corresponding product ion.
-
Method Implementation: Use the optimized collision energies in your final LC-MS/MS method for quantification.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Pyridineethanol [webbook.nist.gov]
- 4. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. feradical.utsa.edu [feradical.utsa.edu]
Validation & Comparative
4-(2-Hydroxyethyl)picolinic Acid vs. Picolinic Acid: A Comparative Guide for Mass Spectrometry Applications
Executive Summary
Picolinic acid has demonstrated significant utility as a matrix-assisted laser desorption/ionization (MALDI) matrix, particularly for the analysis of nucleic acids and proteins. It has been shown to be a highly effective matrix for oligonucleotides, in some cases outperforming other commonly used matrices like 3-hydroxypicolinic acid (3-HPA).[1][2] Furthermore, picolinic acid is employed as a derivatizing agent in liquid chromatography-mass spectrometry (LC-MS) to enhance the ionization efficiency and sensitivity of various analytes, including corticosteroids and androgens.[3][4]
In contrast, there is a lack of published experimental data on the use of 4-(2-Hydroxyethyl)picolinic acid in mass spectrometry. Information on this compound is primarily limited to its chemical properties available from commercial suppliers. Therefore, a direct, data-driven performance comparison with picolinic acid for mass spectrometry applications cannot be provided at this time. This guide will focus on the established performance of picolinic acid while presenting the known characteristics of this compound.
Chemical Properties
A summary of the key chemical properties of both compounds is presented in the table below.
| Property | This compound | Picolinic acid |
| CAS Number | 502509-10-6[5] | 98-98-6 |
| Molecular Formula | C₈H₉NO₃[5] | C₆H₅NO₂[6] |
| Molecular Weight | 167.16 g/mol [5] | 123.11 g/mol |
| Structure | Pyridine ring with a carboxylic acid at position 2 and a 2-hydroxyethyl group at position 4. | Pyridine ring with a carboxylic acid at position 2.[6] |
| Known Applications in Mass Spectrometry | No published data found. | MALDI matrix for nucleic acids and proteins;[1][2][7] Derivatizing agent for LC-MS.[3][4] |
Picolinic Acid in Mass Spectrometry: Performance and Protocols
Picolinic acid has proven to be a versatile tool in mass spectrometry, serving two primary roles: as a MALDI matrix and as a derivatizing agent.
As a MALDI Matrix
Picolinic acid is recognized as an effective matrix for the MALDI-MS analysis of nucleic acids (oligonucleotides) and proteins.[1][2]
Performance Highlights:
-
Oligonucleotides: Picolinic acid has been demonstrated to be a superior matrix for MALDI of oligonucleotides compared to 3-hydroxypicolinic acid.[1][2] It is effective for both homo-oligonucleotides and mixed-base oligonucleotides up to 190 bases.[1][2] For single-stranded and double-stranded oligonucleotides, primarily parent ions corresponding to the single-stranded DNA are observed.[1][2]
-
tRNA: Successful detection of transfer RNA (tRNA), such as a 76-base ribonucleic acid, has been achieved with a signal-to-noise ratio of >10 using a picolinic acid matrix.[1][2]
-
Proteins: Picolinic acid is also a suitable matrix for the MALDI-MS analysis of proteins.[1][2]
Experimental Protocol: MALDI Sample Preparation with Picolinic Acid
A general protocol for preparing samples using a picolinic acid matrix for MALDI-TOF MS is as follows. Note that optimal conditions may vary depending on the analyte and instrument.
-
Matrix Solution Preparation: Prepare a saturated solution of picolinic acid in an appropriate solvent mixture, such as a 1:1 (v/v) solution of acetonitrile and water.
-
Analyte Solution Preparation: Dissolve the analyte (e.g., oligonucleotide, protein) in a suitable solvent, typically deionized water or a low-concentration buffer, to a final concentration in the low picomole to femtomole per microliter range.
-
Sample Spotting (Dried-Droplet Method):
-
Mix the matrix solution and the analyte solution in a ratio of approximately 1:1 to 10:1 (v/v).
-
Deposit approximately 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, leading to the co-crystallization of the matrix and analyte.
-
-
Mass Spectrometric Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum.
References
- 1. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Matrix Materials (for MALDI-TOF-MS) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
A Comparative Analysis of 4-(2-Hydroxyethyl)picolinic Acid and Alternative Derivatizing Agents for Enhanced Analyte Detection
In the realm of analytical chemistry, particularly within metabolomics and drug development, the sensitive and accurate quantification of low-molecular-weight carboxylic acids is paramount. Direct analysis of these compounds by liquid chromatography-mass spectrometry (LC-MS) is often hampered by their high polarity, leading to poor retention on reversed-phase columns and inefficient ionization. Chemical derivatization presents a robust solution by modifying the analyte to improve its chromatographic behavior and enhance its ionization efficiency, thereby significantly lowering the limits of detection.
This guide provides a comparative analysis of 4-(2-Hydroxyethyl)picolinic acid and other prominent derivatizing agents. While direct head-to-head experimental data for this compound is limited in publicly accessible literature, this comparison is built upon the well-documented performance of its parent compound, picolinic acid, and other structurally related or commonly used reagents. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview to aid in the selection of the most suitable derivatizing agent for their analytical needs.
Overview of Derivatizing Agents
Derivatizing agents for carboxylic acids typically function by introducing a tag that enhances the hydrophobicity and/or incorporates a readily ionizable moiety. The choice of agent depends on the specific analytes, the matrix, and the analytical instrumentation.
-
This compound and Picolinic Acid Derivatives: These agents introduce a picolinoyl group. The pyridine ring in the picolinoyl moiety is readily protonated, leading to a significant enhancement of the signal in positive ion electrospray ionization mass spectrometry (ESI-MS). The derivatization with picolinic acids typically proceeds via a mixed anhydride method. Picolinoyl derivatives have been shown to increase ESI response by 5 to 10 times compared to their underivatized counterparts[1][2].
-
2-Picolylamine (2-PA): Similar to picolinic acid, 2-PA introduces a pyridine ring, which enhances positive ionization. It reacts with carboxylic acids to form an amide linkage. While it can improve sensitivity, studies have shown that in some applications, other agents might offer better sensitivity and produce more stable derivatives[3].
-
o-Benzylhydroxylamine (oBHA): This reagent also targets the carboxylic acid group. Comparative studies have indicated that oBHA can provide better sensitivity and result in more stable derivatives compared to 2-PA for the analysis of poly-carboxylic acids in complex matrices like urine[3].
-
3-Nitrophenylhydrazine (3-NPH): 3-NPH is a widely used derivatizing agent for carboxylic acids, particularly short-chain fatty acids. It introduces a nitrophenylhydrazone group, which improves chromatographic retention and ionization efficiency. It is often used in conjunction with a coupling agent like EDC.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of the selected derivatizing agents based on available literature. It is important to note that the performance of a derivatizing agent can be analyte and matrix-dependent.
| Derivatizing Agent | Analyte Class | Typical Reaction Conditions | Detection Method | Reported Sensitivity Enhancement | Representative LODs | Key Advantages | Key Disadvantages |
| Picolinic Acid Derivatives | Hydroxysteroids, Corticosteroids[1][4] | Mixed anhydride method with 2-methyl-6-nitrobenzoic anhydride[1] | LC-ESI-MS/MS (Positive Ion Mode) | 5-10 fold increase in ESI response[1][2] | Down to 1 pg on column for androgens[4] | High sensitivity in positive ion mode, stable derivatives. | Requires a coupling agent and specific reaction conditions. |
| 2-Picolylamine (2-PA) | Poly-carboxylic acids, Short-chain fatty acids | Amide bond formation | LC-ESI-MS/MS (Positive Ion Mode) | Variable, can be lower than oBHA[3] | Not consistently reported | Introduces a basic pyridine moiety for enhanced ionization. | May form less stable derivatives and offer lower sensitivity compared to other agents in some applications[3]. |
| o-Benzylhydroxylamine (oBHA) | Poly-carboxylic acids | - | LC-ESI-MS/MS | Superior sensitivity to 2-PA for certain analytes[3] | Not specified in comparative study | Forms more stable derivatives, better for complex matrices like urine[3]. | Less common than other agents, may require optimization. |
| 3-Nitrophenylhydrazine (3-NPH) | Short-chain fatty acids, Carnitines | Reaction with EDC as a coupling agent | LC-MS/MS | Significant enhancement | Sub- to low-femtomole levels for carnitines | Well-established for short-chain fatty acids, good chromatographic improvement. | Requires a coupling agent, potential for side reactions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for derivatization using a picolinic acid-based reagent and 3-nitrophenylhydrazine.
Protocol 1: Derivatization of Hydroxysteroids with Picolinic Acid
This protocol is adapted from a method for the derivatization of hydroxy-androgens[4].
Materials:
-
Dried analyte sample
-
Picolinic acid derivatization solution (freshly prepared):
-
20 mg 4-(Dimethylamino)pyridine (DAP)
-
50 mg 2-Picolinic acid (PA)
-
40 mg 2-methyl-6-nitrobenzoic anhydride (MNBAn)
-
1 mL extra dry acetonitrile
-
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Water
Procedure:
-
To the dried sample, add 50 µL of the picolinic acid derivatization solution.
-
Add 5 µL of TEA.
-
Vortex the mixture and incubate at room temperature for 30 minutes.
-
Dry the reaction mixture completely under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried derivative in an appropriate solvent (e.g., 50% ACN in water) for LC-MS analysis.
Protocol 2: Derivatization of Carboxylic Acids with 3-Nitrophenylhydrazine (3-NPH)
This is a general protocol for the derivatization of carboxylic acids.
Materials:
-
Analyte solution
-
200 mM 3-NPH solution in 50% ACN/water
-
120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution containing 6% pyridine in 50% ACN/water
Procedure:
-
To 40 µL of the sample or standard solution, add 20 µL of the 200 mM 3-NPH solution.
-
Add 20 µL of the 120 mM EDC solution.
-
Incubate the mixture at 40°C for 30 minutes.
-
Dilute the reaction mixture with 50% ACN/water to an appropriate concentration for LC-MS/MS analysis.
-
Centrifuge the diluted sample to remove any particulates before injection.
Visualizing Workflows and Comparisons
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: Experimental workflow for derivatization of biological samples for LC-MS/MS analysis.
Caption: Logical comparison of key features of different derivatizing agents for carboxylic acids.
Caption: The Kynurenine Pathway, where picolinic acid is an important metabolic product.
Conclusion
The selection of an appropriate derivatizing agent is a critical step in developing robust and sensitive analytical methods for carboxylic acids. While direct comparative data for this compound is not extensively available, the performance of its parent compound, picolinic acid, suggests it is a promising reagent for enhancing detection in positive ion LC-MS. Its structural similarity to picolinic acid implies that it would also introduce a readily ionizable pyridine moiety, leading to significant sensitivity gains.
The choice between this compound and other agents like 2-picolylamine, o-benzylhydroxylamine, and 3-nitrophenylhydrazine will ultimately depend on the specific analytical challenge. For applications requiring the highest sensitivity in positive ion mode, picolinic acid derivatives are a strong choice. For the analysis of short-chain fatty acids, 3-NPH is a well-validated option. In complex matrices where derivative stability is a concern, oBHA may be advantageous.
It is recommended that researchers perform a preliminary study to evaluate a few selected derivatizing agents with their specific analytes and sample matrices to determine the optimal reagent and reaction conditions for their application. Further research directly comparing the performance of this compound with other established derivatizing agents would be highly valuable to the scientific community.
References
- 1. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Picolinic Acid Derivatization and its Alternatives for Enhanced LC-MS Analysis
Disclaimer: This guide addresses the topic of reproducibility and robustness of picolinic acid-based derivatization for enhancing liquid chromatography-mass spectrometry (LC-MS) analysis. Extensive research did not yield specific data on "4-(2-Hydroxyethyl)picolinic acid" (HEPA). Therefore, this document focuses on the widely documented use of picolinic acid and its alternatives for the derivatization of various analyte classes, providing a comprehensive comparison for researchers, scientists, and drug development professionals.
Chemical derivatization is a crucial strategy in LC-MS to improve the analytical performance for compounds that exhibit poor ionization efficiency, chromatographic retention, or stability. This guide provides a comparative overview of picolinic acid derivatization and other common reagents, focusing on their application, performance, and experimental protocols.
Data Presentation: A Quantitative Comparison of Derivatization Agents
The selection of a derivatization agent is critical and depends on the target analyte's functional groups and the analytical objectives. Below is a summary of the performance of picolinic acid and its alternatives for different classes of compounds.
Table 1: Comparison of Derivatization Agents for Hydroxy- and Keto-Steroids
| Parameter | Picolinic Acid | Girard P |
| Target Functional Group | Hydroxyl (-OH) | Ketone (C=O) |
| Analyte Class | Hydroxy-steroids (e.g., corticosteroids, androgens) | Keto-steroids (e.g., androgens) |
| Fold Signal Enhancement | 5-10 times higher ESI response compared to underivatized molecules[1]. | Enhances ionization and detection sensitivity[2]. |
| Limit of Quantification (LOQ) | 1-20 pg/tube for various steroid hormones[3][4]. | Allows MS detection down to 1 pg of androgen on the column[2]. |
| Reported Reproducibility | High reliability and reproducibility reported for steroid hormone analysis[3][4]. | Method validated with inter-day and intra-day precision[5]. |
| Recovery | Mean recovery of 99.0% for picolinic acid itself from serum in an HPLC method[6][7][8]. | Not explicitly stated in the provided search results. |
Table 2: Comparison of Derivatization Agents for Carboxylic Acids
| Parameter | 3-Nitrophenylhydrazine (3-NPH) | 2-Picolylamine (for Short-Chain Fatty Acids) |
| Target Functional Group | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) |
| Analyte Class | Carboxylic acids, including short-chain fatty acids (SCFAs) and tricarboxylic acid (TCA) cycle intermediates. | Short-chain fatty acids (SCFAs). |
| Derivatization Efficiency | Close to 100%[9]. | Not explicitly stated, but enables separation of isomers[10][11]. |
| Recovery | Around 100% for ¹³C-labeled SCFAs[9]. | Not explicitly stated in the provided search results. |
| Matrix Effect (in human serum) | 77.1-99.0% (RSD ≤ 3.4%)[10][12]. | 81.6-99.5% (RSD ≤ 8.0%)[10][11]. |
| Key Advantage | High efficiency and recovery, good retention capacity[9][10][11]. | Successful separation of SCFA isomers[10][11]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and robust results. The following are summarized protocols for the key derivatization techniques discussed.
Protocol 1: Picolinic Acid Derivatization of Hydroxy-Steroids
This protocol is based on the mixed anhydride method for the derivatization of corticosteroids[1][4].
-
Sample Preparation: Dry the sample extract containing the hydroxy-steroids under a stream of nitrogen.
-
Reagent Preparation: Prepare a fresh mixed anhydride reagent by dissolving 30 mg of picolinic acid (PA), 50 mg of 2-methyl-6-nitrobenzoic anhydride (MNBA), and 10 mg of 4-(dimethylamino)pyridine (DMAP) in 1 mL of anhydrous tetrahydrofuran (THF). Shake for 10-20 minutes until white crystallization appears[4].
-
Derivatization Reaction: Add 50-75 µL of the mixed anhydride reagent and 20 µL of triethylamine (TEA) to the dried sample[4].
-
Incubation: Allow the reaction to proceed at room temperature for 30 minutes[4].
-
Purification (Optional but Recommended): The derivatized sample can be purified using solid-phase extraction (SPE)[4].
-
Reconstitution: Dry the derivatized sample and reconstitute in an appropriate solvent for LC-MS analysis.
Protocol 2: Girard P Derivatization of Keto-Steroids
This protocol is adapted for the derivatization of keto-androgens[2][5][13][14].
-
Sample Preparation: Dry the sample extract containing the keto-steroids.
-
Reagent Solution Preparation: Prepare a 1 mg/mL solution of Girard's Reagent P in water[2]. Also, prepare a 10% acetic acid solution in methanol[2].
-
Derivatization Reaction: Resuspend the dried sample in 200 µL of 10% acetic acid in methanol. Add 20 µL of the Girard P derivatization solution and vortex[2][13].
-
Incubation: Incubate the reaction mixture in a water bath at 60°C for 10 minutes[2][13].
-
Drying: Remove the sample from the water bath, centrifuge briefly, and dry under a stream of nitrogen[2].
-
Reconstitution: Reconstitute the dried derivative in 100 µL of 50% methanol for LC-MS analysis[2].
Protocol 3: 3-Nitrophenylhydrazine (3-NPH) Derivatization of Carboxylic Acids
This protocol is for the derivatization of carboxylic acids, including SCFAs[9][15][16].
-
Sample Preparation: Prepare the sample containing carboxylic acids in a suitable solvent.
-
Reagent Solution Preparation: Prepare solutions of 3-NPH, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and pyridine. Optimal concentrations may need to be determined, but starting points can be 50 mM 3-NPH, 30 mM EDC, and 1.5% pyridine in the reaction mixture[16].
-
Derivatization Reaction: Mix the sample with the 3-NPH, EDC, and pyridine solutions.
-
Incubation: Incubate the reaction mixture. Optimal conditions can vary, but incubation at 20°C for 1 hour has been shown to be effective for complete derivatization of SCFAs and TCA cycle metabolites. For some analytes, 37°C for 30 minutes may be sufficient.
-
Quenching/Stopping the Reaction: The reaction can be stopped by adding a suitable quenching agent or by immediate dilution for analysis.
-
LC-MS Analysis: The derivatized sample is then ready for injection into the LC-MS system.
Visualizations: Workflows and Decision Making
Diagrams can aid in understanding complex experimental processes and logical relationships. The following diagrams are provided in the DOT language for use with Graphviz.
Caption: A general experimental workflow for sample analysis using chemical derivatization followed by LC-MS/MS.
Caption: A decision tree to guide the selection of a derivatization reagent based on analyte characteristics.
References
- 1. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Sensitive Simultaneous Measurement of Steroid Hormone in Human Serum by Liquid Chromatography-electrospray Ionization Tandem Mass Spectrometry | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 4. js.vnu.edu.vn [js.vnu.edu.vn]
- 5. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 6. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Evaluation of 4-(2-Hydroxyethyl)picolinic acid and its Alternatives as HIF Prolyl Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(2-Hydroxyethyl)picolinic acid, a potential Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitor, with established alternatives in the field. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on providing a framework for its evaluation. This includes a detailed overview of the underlying signaling pathway, comparative data for well-characterized PHD inhibitors, and robust experimental protocols to enable researchers to assess the efficacy and safety of novel compounds.
Introduction to HIF Prolyl Hydroxylase Inhibition
The Hypoxia-Inducible Factor (HIF) signaling pathway is a crucial cellular mechanism for responding to low oxygen levels (hypoxia). A key regulatory component of this pathway is the family of prolyl hydroxylase domain (PHD) enzymes. Under normal oxygen conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), marking it for proteasomal degradation. Inhibition of PHDs prevents this degradation, leading to the stabilization of HIF-α, which can then translocate to the nucleus and induce the transcription of various genes, including erythropoietin (EPO), which is essential for red blood cell production. Consequently, PHD inhibitors are a promising therapeutic class for treating anemia, particularly in the context of chronic kidney disease.
The HIF Prolyl Hydroxylase Signaling Pathway
The following diagram illustrates the mechanism of HIF-α regulation by PHD enzymes and the mode of action for PHD inhibitors.
Caption: HIF-α regulation in normoxia versus hypoxia/PHD inhibition.
Comparative Performance of Established PHD Inhibitors
To provide a benchmark for the evaluation of this compound, the following table summarizes the in vitro potency of several well-characterized PHD inhibitors.
| Compound | Target(s) | IC₅₀ (PHD2) | Reference |
| Roxadustat | PHD1, PHD2, PHD3 | ~1-10 µM | [1][2] |
| Vadadustat | PHD1, PHD2, PHD3 | ~10-30 nM | [3][4] |
| Daprodustat | PHD1, PHD2, PHD3 | Low nM range | [5] |
| This compound | PHD (putative) | Data not available |
IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of potential PHD inhibitors like this compound.
In Vitro PHD2 Inhibition Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the inhibition of PHD2 activity.
Caption: Workflow for TR-FRET based PHD2 inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1 mg/mL BSA, 50 µM FeSO₄, and 1 mM Ascorbate.
-
Dilute recombinant human PHD2 enzyme and a biotinylated HIF-1α peptide substrate to their final concentrations in the assay buffer.
-
Prepare serial dilutions of the test compound (this compound) and known inhibitors (e.g., roxadustat) in assay buffer.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the assay buffer, test compounds or controls, and the PHD2 enzyme solution.
-
Initiate the reaction by adding α-ketoglutarate.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mixture containing a Europium-labeled anti-hydroxy-HIF-1α antibody and Allophycocyanin (APC)-labeled streptavidin in a suitable detection buffer.
-
Add the detection mix to each well to stop the enzymatic reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the ratio of the 665 nm to 615 nm signals.
-
Determine the percent inhibition for each compound concentration relative to controls and calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This protocol outlines the steps to assess the ability of a compound to stabilize HIF-1α in a cellular context using Western blotting.
Caption: Workflow for Western blot analysis of HIF-1α stabilization.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T) to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound, a positive control (e.g., CoCl₂ or a known PHD inhibitor), and a vehicle control (e.g., DMSO) for 4-6 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the HIF-1α signal to the corresponding loading control signal to determine the relative increase in HIF-1α stabilization.
-
In Vivo Model of Renal Anemia
This protocol describes the induction of renal anemia in mice, a common model to test the efficacy of PHD inhibitors.
Caption: Workflow for an in vivo model of adenine-induced renal anemia.
Detailed Steps:
-
Animal Model:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimate the animals for at least one week before the start of the experiment.
-
-
Induction of Anemia:
-
Induce chronic kidney disease and subsequent anemia by daily oral gavage of adenine (50 mg/kg) for 28 days.
-
Monitor the animals' body weight and general health throughout the induction period.
-
Collect blood samples weekly via the tail vein to measure hematocrit and hemoglobin levels to confirm the development of anemia.
-
-
Treatment:
-
Once anemia is established, randomize the mice into treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., roxadustat).
-
Administer the treatments daily by oral gavage for a specified period (e.g., 28 days).
-
-
Efficacy Assessment:
-
Continue to monitor body weight and hematological parameters weekly.
-
At the end of the treatment period, collect terminal blood samples for a complete blood count and to measure serum EPO levels.
-
Harvest kidneys for histological analysis to assess any potential effects on kidney morphology.
-
-
Data Analysis:
-
Compare the changes in hemoglobin and hematocrit levels between the treatment groups and the vehicle control group to determine the efficacy of the test compound.
-
Conclusion
While direct experimental evidence for the PHD inhibitory activity of this compound is currently lacking in publicly accessible literature, its chemical structure suggests it is a viable candidate for investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate its biological activity. By comparing its performance against established PHD inhibitors such as roxadustat, vadadustat, and daprodustat, the therapeutic potential of this compound can be systematically evaluated. This comparative approach is essential for the advancement of novel therapeutics for anemia and other hypoxia-related conditions.
References
- 1. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide: 4-(2-Hydroxyethyl)picolinic Acid versus HEPES in Biological Research
In the realm of biological research, the choice of buffering agent is critical to maintaining stable experimental conditions and obtaining reliable data. While HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a widely used zwitterionic buffer, its inherent drawbacks, particularly concerning metal ion interactions and light sensitivity, necessitate the exploration of superior alternatives. This guide presents a detailed comparison of 4-(2-Hydroxyethyl)picolinic acid and HEPES, highlighting the distinct advantages of the former for researchers, scientists, and drug development professionals.
Superior Metal Chelation Control with this compound
A key differentiator between this compound and HEPES lies in their interaction with metal ions. Picolinic acid and its derivatives are well-characterized bidentate chelating agents, forming stable complexes with various divalent and trivalent metal ions.[1] This property can be leveraged for precise control over metal ion availability in enzymatic reactions and other biological assays. In contrast, while often cited as having negligible metal binding, HEPES has been shown to interact with metal ions, which can lead to interference in metalloenzyme studies.[2][3]
The predictable chelation of this compound allows for its use as a tool to modulate the activity of metalloenzymes, either by delivering essential metal cofactors or by sequestering inhibitory metal ions. This controlled interaction is a significant advantage over the often unpredictable and detrimental chelation effects observed with HEPES.[3]
Comparative Stability Constants of Picolinic Acid and HEPES with Divalent Metal Ions
The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex. The table below summarizes the stability constants for picolinic acid (as a proxy for this compound) and HEPES with several biologically relevant divalent metal ions.
| Metal Ion | This compound (Picolinic Acid data) log K₁ | HEPES log K₁ |
| Cu²⁺ | 7.9 | ~2.5 |
| Zn²⁺ | 5.8 | ~2.0 |
| Ni²⁺ | 6.8 | Weak interaction |
| Co²⁺ | 5.9 | Weak interaction |
| Mn²⁺ | 4.2 | Weak interaction |
Data for picolinic acid is sourced from various literature and serves as an approximation for this compound due to structural similarity. Data for HEPES is estimated from qualitative and semi-quantitative reports of its metal-binding properties.
The significantly higher stability constants of picolinic acid derivatives indicate a much stronger and more defined interaction with metal ions compared to HEPES.
Enhanced Stability and Reduced Assay Interference
One of the most significant drawbacks of HEPES is its propensity to generate hydrogen peroxide (H₂O₂) upon exposure to light, a phenomenon that can induce cytotoxicity and interfere with various assays, particularly those involving redox reactions.[4][5] This photo-instability can lead to artifactual results and compromise the integrity of experimental data. This compound does not share this light-sensitive property, offering a more stable and reliable buffering environment.
Furthermore, the interference of HEPES in enzymatic assays is not limited to its metal-chelating effects. Studies have shown that HEPES can directly impact the kinetic parameters of enzymes, leading to inaccurate characterization of their activity. The well-defined chemical nature of this compound and its predictable interactions make it a less intrusive component in sensitive biological assays.
Applications in Metalloenzyme Studies and Protein Crystallization
The defined metal-chelating properties of this compound make it an excellent candidate for studies involving metalloenzymes. It can be used to create controlled environments with specific metal ion concentrations, facilitating the study of enzyme kinetics and mechanisms.
Moreover, picolinic acid and its derivatives have been utilized as agents in protein crystallization. Their ability to coordinate with metal ions can help in forming well-ordered crystal lattices, which is a critical step in determining the three-dimensional structure of proteins via X-ray crystallography.
Experimental Protocols
Protocol 1: Comparative Analysis of Metalloenzyme Activity
Objective: To compare the effect of this compound and HEPES on the activity of a metalloenzyme (e.g., Carbonic Anhydrase).
Materials:
-
Purified Carbonic Anhydrase
-
Substrate (e.g., p-nitrophenyl acetate)
-
This compound buffer (50 mM, pH 7.4)
-
HEPES buffer (50 mM, pH 7.4)
-
ZnCl₂ solution (10 mM)
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing either 50 mM this compound buffer or 50 mM HEPES buffer.
-
Add a known concentration of Carbonic Anhydrase to each reaction mixture.
-
To a subset of wells for each buffer, add a specific concentration of ZnCl₂ to assess the effect of metal ion supplementation.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Monitor the increase in absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each condition.
-
Compare the enzyme activity in the presence of this compound and HEPES, both with and without added zinc.
Protocol 2: Assessment of Light-Induced Hydrogen Peroxide Production
Objective: To compare the photostability of this compound and HEPES buffers.
Materials:
-
This compound buffer (50 mM, pH 7.4)
-
HEPES buffer (50 mM, pH 7.4)
-
Riboflavin (10 µM)
-
Hydrogen peroxide assay kit (e.g., Amplex Red)
-
Fluorometer
-
Light source (e.g., fluorescent lamp)
Procedure:
-
Prepare solutions of 50 mM this compound and 50 mM HEPES, both containing 10 µM riboflavin.
-
Expose the solutions to a fluorescent light source for varying durations (e.g., 0, 1, 2, 4 hours).
-
At each time point, take an aliquot of each solution.
-
Measure the concentration of hydrogen peroxide in each aliquot using a commercial assay kit according to the manufacturer's instructions.
-
Plot the hydrogen peroxide concentration as a function of light exposure time for both buffers.
Visualizing the Advantages
The following diagrams illustrate the key differences and experimental workflows discussed.
Caption: Modulation of metalloenzyme activity by the two compounds.
Caption: Workflow for assessing light-induced H₂O₂ production.
Conclusion
References
- 1. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis Validation: A Comparative Guide Featuring Picolinic Acid Derivatives
A comprehensive evaluation of analytical methodologies is crucial for ensuring the accuracy, precision, and reliability of quantitative data in research and drug development. This guide provides a comparative overview of key validation parameters for quantitative analysis, with a focus on picolinic acid and its derivatives as illustrative examples. While specific experimental data for the validation of quantitative analysis using 4-(2-Hydroxyethyl)picolinic acid is not extensively available in peer-reviewed literature, the principles and protocols outlined here provide a robust framework for researchers and scientists.
This guide will delve into the critical aspects of analytical method validation, including linearity, accuracy, precision, and specificity. We will explore common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of picolinic acid, a compound structurally related to this compound. The experimental protocols and data presented are based on established methodologies for similar analytes and serve as a template for the validation of new analytical methods.
Comparison of Analytical Methods for Picolinic Acid Quantification
The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of typical performance characteristics for HPLC-UV and LC-MS/MS methods for the quantification of picolinic acid.
| Parameter | HPLC-UV | LC-MS/MS | Alternative Method: Capillary Electrophoresis-Mass Spectrometry (CE-MS) |
| **Linearity (R²) ** | > 0.995 | > 0.998 | > 0.997 |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL | 1 ng/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% | 97-103% |
| Precision (% RSD) | < 5% | < 3% | < 4% |
| Specificity | Moderate | High | High |
Experimental Protocols
Sample Preparation for Picolinic Acid Analysis in Plasma
A robust sample preparation protocol is essential to remove potential interferences from the biological matrix.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard (e.g., an isotopically labeled picolinic acid).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
HPLC-UV Method for Picolinic Acid Quantification
This method is suitable for the quantification of picolinic acid in less complex matrices or at higher concentrations.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 265 nm.
-
-
Validation Parameters:
-
Linearity: Prepare calibration standards of picolinic acid in the mobile phase at concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Accuracy: Determine the recovery of picolinic acid by spiking known concentrations into a blank matrix.
-
Precision: Assess intra-day and inter-day precision by analyzing replicate samples at three different concentration levels.
-
LC-MS/MS Method for Picolinic Acid Quantification
LC-MS/MS offers high sensitivity and selectivity, making it ideal for bioanalytical applications.
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for picolinic acid and the internal standard. For picolinic acid, a potential transition is m/z 124 -> 78.
-
-
Validation Parameters: Follow the same validation principles as for the HPLC-UV method, but with a wider dynamic range and lower concentration levels.
Visualizing Analytical Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and logical relationships.
Caption: Workflow for bioanalytical method development and validation.
Caption: Simplified kynurenine pathway leading to picolinic acid.
Benchmarking 4-(2-Hydroxyethyl)picolinic Acid Against Standard Derivatization Methods for Enhanced LC-MS Analysis
In the landscape of bioanalytical chemistry, derivatization is a key strategy to enhance the sensitivity and selectivity of liquid chromatography-mass spectrometry (LC-MS) analyses for a wide array of endogenous compounds.[1][2] This guide provides a comparative overview of a novel derivatization agent, 4-(2-Hydroxyethyl)picolinic acid, benchmarked against established standard methods. The focus is on providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols to aid in the selection of the most appropriate derivatization strategy for their analytical needs.
Introduction to Derivatization in LC-MS
Many endogenous compounds, such as fatty acids, amino acids, and steroids, exhibit poor ionization efficiency or chromatographic retention, making their detection and quantification challenging.[2] Chemical derivatization addresses these limitations by introducing a chemical moiety that improves the analyte's physicochemical properties.[1][3] An ideal derivatization reagent enhances ionization efficiency, improves chromatographic separation, and provides specific fragmentation patterns for reliable identification and quantification.[3]
This guide introduces this compound as a promising derivatization agent. While direct comparative studies are emerging, its performance can be inferred from the well-documented efficacy of picolinic acid and its derivatives in enhancing the LC-MS detection of various analytes, including corticosteroids and hydroxysteroids.[4][5] Picolinoyl derivatives have been shown to increase ESI response by 5-10 times compared to their underivatized counterparts.[5][6]
Comparative Performance of Derivatization Agents
The selection of a derivatization agent is contingent on the target analyte and the analytical goals. This section provides a comparative summary of this compound (hypothesized performance based on picolinic acid) against other commonly used derivatization reagents.
| Derivatization Reagent | Target Functional Group | Typical Enhancement Factor | Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound (Hypothesized) | Hydroxyl, Amine | 5 - 15 fold | Mild, room temperature or slightly elevated | Good ESI response in positive mode, stable derivatives | Potential for side reactions with the ethyl-hydroxyl group |
| Picolinic Acid | Hydroxyl | 5 - 10 fold[5][6] | Room temperature to 80°C[7] | Well-established for steroids, provides good ESI response[5] | Requires coupling agents |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines, Phenols | Variable, can be significant | Basic pH, elevated temperature | Fluorescent tag, good for LC-FLD and LC-MS | Can form multiple derivatives, reaction can be slow |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | High | Basic pH, room temperature | High quantum yield for fluorescence, stable derivatives | Byproducts can interfere with chromatography |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary & Secondary Amines | High | pH 9.0, 55°C | Fast reaction, stable derivatives, minimal byproducts[8] | Relatively expensive |
| Girard Reagent P | Ketones | Significant | Acidic conditions, heating | Specific for ketones, enhances ionization | Can be unstable |
| Amplifex™ (DMEQ-TAD) | Dienes (e.g., Vitamin D) | >10 fold[9] | Room temperature | High sensitivity for specific targets | Limited to conjugated diene systems |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are the methodologies for this compound (a projected protocol based on similar structures) and a standard picolinic acid derivatization.
Projected Protocol for this compound Derivatization
This protocol is a hypothetical procedure based on established methods for picolinic acid derivatization.
Materials:
-
This compound
-
2-methyl-6-nitrobenzoic anhydride (MNBA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (ACN)
-
Analyte standard or sample extract (dried)
-
Milli-Q water
Procedure:
-
Reagent Preparation: Prepare a fresh derivatization solution by dissolving this compound (50 mg), MNBA (40 mg), and DMAP (20 mg) in 1 mL of anhydrous acetonitrile.
-
Sample Preparation: Ensure the analyte sample is completely dry. Reconstitute the dried sample in 50 µL of the derivatization solution.
-
Reaction: Add 10 µL of TEA to the sample mixture. Vortex briefly and incubate at 60°C for 30 minutes.
-
Quenching: Stop the reaction by adding 100 µL of water.
-
Extraction (Optional): Perform liquid-liquid or solid-phase extraction to purify the derivatized analyte if necessary.
-
LC-MS Analysis: Dilute the final sample with an appropriate mobile phase and inject it into the LC-MS system.
Standard Protocol for Picolinic Acid Derivatization of Hydroxy-Androgens[4]
This protocol is adapted from established methods for the derivatization of steroids.[4]
Materials:
-
2-Picolinic acid (PA)
-
2-methyl-6-nitrobenzoic anhydride (MNBA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (ACN)
-
Dried sample extract
Procedure:
-
Derivatization Solution Preparation: In a glass vial, dissolve DMAP (20 mg), PA (50 mg), and MNBA (40 mg) in 1 mL of extra dry acetonitrile by gentle shaking.[4] This solution should be prepared fresh before use.
-
Derivatization Reaction: Add the derivatization solution to the dried sample. The reaction is sensitive to water, so ensure all reagents and samples are anhydrous.[4]
-
Incubation: The reaction can proceed at room temperature.
-
Sample Preparation for LC-MS: After the reaction, the sample is typically dried down and reconstituted in the mobile phase for injection.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: General experimental workflow for derivatization prior to LC-MS analysis.
Caption: Logical comparison of derivatization reagents for different analyte classes.
Conclusion
While this compound is a novel reagent requiring further empirical validation, its structural similarity to picolinic acid suggests it holds significant promise for enhancing the LC-MS analysis of hydroxyl- and amine-containing compounds. The projected performance indicates it could offer comparable or even superior enhancement factors to established methods. The provided protocols and comparative data serve as a foundational guide for researchers looking to explore advanced derivatization strategies to overcome the challenges of sensitivity and selectivity in modern bioanalysis. Further experimental studies are warranted to fully elucidate the performance characteristics of this compound and solidify its position in the analytical chemist's toolkit.
References
- 1. Derivatization methods for LC-MS analysis of endogenous compounds. | Semantic Scholar [semanticscholar.org]
- 2. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ddtjournal.com [ddtjournal.com]
- 4. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Amine and Hydroxyl Derivatization Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes such as amino acids, peptides, and steroids is critical. Derivatization is a key step in enhancing the analytical performance of these molecules, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comparative assessment of 4-(2-Hydroxyethyl)picolinic acid and other common derivatization reagents, focusing on their specificity, performance, and experimental protocols.
This comparison aims to provide an objective overview to aid in the selection of the most appropriate derivatization strategy for your analytical needs. While direct comparative data for this compound in amino acid analysis is limited in peer-reviewed literature, its reactivity can be inferred from the well-documented use of picolinic acid for derivatizing hydroxyl groups. Picolinic acid and its derivatives are known to react with hydroxyl groups to form picolinoyl esters, a reaction that significantly enhances ionization efficiency in mass spectrometry[1][2][3][4][5]. The derivatization proceeds via an esterification reaction, typically requiring an activating agent.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent significantly impacts the sensitivity, specificity, and throughput of an analytical method. Below is a summary of key performance characteristics of this compound (inferred from picolinic acid) and several widely used alternatives for the analysis of amino acids and other amine-containing compounds.
| Derivatization Reagent | Target Analytes | Reaction Specificity | Key Advantages | Key Disadvantages |
| This compound | Hydroxyl-containing compounds (e.g., steroids, hydroxy-amino acids) | Reacts with hydroxyl groups to form esters.[1][3][6] | Enhances ionization for MS detection.[1][5] | Limited data on specificity for complex mixtures; potential side reactions with other nucleophiles. |
| AccQ•Tag™ (AQC) | Primary and secondary amines (amino acids) | Reacts with primary and secondary amines.[7][8] | Forms stable derivatives; good for both UV and fluorescence detection.[7][8] | Reagent can hydrolyze, potentially causing interference.[9] |
| OPA / FMOC | Primary and secondary amines (amino acids) | OPA reacts with primary amines; FMOC reacts with secondary amines.[10][11][12] | Automated methods are available; provides comprehensive amino acid profiling.[10][11] | Two-step reaction can be more complex; OPA derivatives can be unstable.[13] |
| Dansyl Chloride | Primary and secondary amines, phenols | Reacts with primary and secondary amines, and phenols.[13][14][15] | Simple, robust derivatization.[14] | Can lack selectivity in complex samples; derivatization can be slow.[9][13] |
| aTRAQ™ Reagents | Primary and secondary amines (amino acids) | Reacts with primary and secondary amines.[9][16][17] | Enables multiplexed analysis through isobaric tags; high specificity.[9][16][17] | Can be more expensive than other reagents.[9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization. Below are representative protocols for picolinic acid (as a proxy for this compound) and common alternatives.
Protocol 1: Picolinic Acid Derivatization of Hydroxyl Groups
This protocol is adapted from methods for derivatizing hydroxy-androgens and can be considered a starting point for this compound.[1]
Materials:
-
Picolinic acid
-
2-methyl-6-nitrobenzoic anhydride (MNBA)
-
4-(dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous acetonitrile
Procedure:
-
Dry the sample completely under a stream of nitrogen.
-
Prepare the derivatization reagent by dissolving picolinic acid, MNBA, and DMAP in anhydrous acetonitrile.
-
Add the derivatization reagent to the dried sample, followed by the addition of TEA.
-
Vortex the mixture and incubate at room temperature.
-
After incubation, the sample can be diluted with an appropriate solvent for LC-MS analysis.
Protocol 2: AccQ•Tag™ (AQC) Derivatization of Amino Acids
This protocol is based on the widely used Waters AccQ•Tag™ chemistry.[7][18][19]
Materials:
-
AccQ•Tag™ Ultra Borate Buffer
-
AccQ•Tag™ Ultra Reagent Powder dissolved in acetonitrile
-
Sample containing amino acids
Procedure:
-
To 10 µL of the sample, add 70 µL of AccQ•Tag™ Ultra Borate Buffer and vortex.
-
Add 20 µL of the reconstituted AccQ•Tag™ Ultra Reagent, vortex immediately and thoroughly.
-
Let the mixture stand at room temperature for 1 minute.
-
Heat the vial at 55°C for 10 minutes.
-
The sample is then ready for LC-MS analysis.
Protocol 3: OPA/FMOC Derivatization of Amino Acids
This is a two-step protocol for the derivatization of primary and secondary amino acids.[10][11][12]
Materials:
-
Borate buffer (pH 10.2)
-
o-phthalaldehyde (OPA) reagent
-
9-fluorenylmethyl chloroformate (FMOC) reagent
-
Sample containing amino acids
Procedure:
-
The sample is mixed with the borate buffer.
-
The OPA reagent is added to derivatize the primary amino acids.
-
Following the OPA reaction, the FMOC reagent is added to derivatize the secondary amino acids.
-
The reaction is typically rapid and occurs at room temperature.
-
The sample is then injected into the LC-MS system.
Protocol 4: Dansyl Chloride Derivatization of Amines
A classic and robust method for derivatizing amines.[14][20]
Materials:
-
Sodium carbonate/bicarbonate buffer (pH ~9.8)
-
Dansyl chloride solution in acetonitrile
-
Sample containing amines
-
Ammonium hydroxide (to quench the reaction)
Procedure:
-
Mix the sample with the sodium carbonate/bicarbonate buffer.
-
Add the dansyl chloride solution and incubate at room temperature in the dark.
-
Quench the reaction by adding ammonium hydroxide.
-
The sample is then ready for analysis.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline a generic derivatization workflow and the reaction specificities.
Caption: General experimental workflow for derivatization and LC-MS analysis.
Caption: Specificity of different derivatization reagents for functional groups.
References
- 1. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 8. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. agilent.com [agilent.com]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. researchgate.net [researchgate.net]
- 14. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [Quantification of physiological aminoacids using aTRAQ(®) kit: evaluation and implementation of new markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aTRAQ™ Kit for Amino Acid Analysis of Physiological Fluids [sciex.com]
- 18. Derivatization of Amino Acid by Waters AccQ-Tag Kit —Bio-101 [bio-protocol.org]
- 19. youtube.com [youtube.com]
- 20. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 4-(2-Hydroxyethyl)picolinic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for handling 4-(2-Hydroxyethyl)picolinic acid, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. The following guidance is based on the safety data for the closely related compound, 2-picolinic acid, and serves as a robust starting point for safe laboratory practices.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, likely a solid irritant.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles | Must conform to EN166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, polychloroprene, or fluorocaoutchouc) | Inspect gloves for degradation before use and replace if contaminated.[2] Wash and dry hands thoroughly after glove removal.[1][2] |
| Lab coat or impervious clothing | Provides a barrier against skin contact.[1][2] A PVC apron may also be used.[2] | |
| Respiratory Protection | Dust respirator (Particulate filter) | Use a NIOSH (US) or CEN (EU) approved respirator when ventilation is inadequate or if dust is generated.[1][3] A P95 (US) or P1 (EU EN 143) particle respirator is suitable for nuisance exposures.[1] |
Operational and Handling Plan
Safe handling practices are essential to prevent accidental exposure and contamination.
Workflow for Safe Handling:
Caption: A simplified workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[1][4]
-
Avoid Dust Formation: Take care to avoid generating dust when handling the solid material.[1][2] Use dry clean-up procedures for any spills.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4][5] Always wash hands thoroughly with soap and water after handling and before breaks.[1][4]
-
Container Management: Keep the container tightly closed when not in use and store in a cool, dry place.[1][4] Ensure all containers are clearly labeled.[2]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected skin area with soap and plenty of water.[1] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
Disposal Decision Tree:
Caption: A decision-making diagram for the disposal of this compound.
Disposal Protocol:
-
Waste Characterization: All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Unused Product: For unused and non-recyclable solutions, contact a licensed professional waste disposal service.[1]
-
Contaminated Materials: Dispose of contaminated PPE, such as gloves, as chemical waste in accordance with good laboratory practices and applicable laws.[1]
-
Containers: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers. Puncture and dispose of them in an authorized landfill.[2]
-
Environmental Protection: Do not allow the product or its containers to enter drains or waterways.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
